Product packaging for SM111(Cat. No.:)

SM111

Cat. No.: B1193498
M. Wt: 261.33
InChI Key: NVSNZNQOGUCUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SM111 inhibits in vitro replication of HIV-1, including strains resistant to licensed protease, reverse transcriptase, and integrase inhibitors, without major cellular toxicity.

Properties

Molecular Formula

C13H19N5O

Molecular Weight

261.33

IUPAC Name

1-(2-(Azepan-1-yl)nicotinoyl)guanidine

InChI

InChI=1S/C13H19N5O/c14-13(15)17-12(19)10-6-5-7-16-11(10)18-8-3-1-2-4-9-18/h5-7H,1-4,8-9H2,(H4,14,15,17,19)

InChI Key

NVSNZNQOGUCUJB-UHFFFAOYSA-N

SMILES

NC(NC(C1=C(N2CCCCCC2)N=CC=C1)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM111;  SM 111;  SM-111

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SH-111 (Nelarabine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-111, chemically known as nelarabine, is a purine nucleoside analog that has demonstrated significant efficacy in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). As a prodrug, its therapeutic activity is dependent on intracellular conversion to its active metabolite, which acts as a potent antimetabolite. This guide provides a comprehensive overview of the core mechanism of action of nelarabine, detailing its metabolic activation, molecular target, and the resultant signaling pathways leading to cytotoxicity. It is intended to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Introduction

Nelarabine (marketed as Arranon® and the active component of SH-111 by Shorla Oncology) is a critical therapeutic agent for patients with relapsed or refractory T-cell malignancies.[1][2] Its development was driven by the observation that T-lymphoblasts are particularly susceptible to the cytotoxic effects of the deoxyguanosine analogue, 9-β-D-arabinofuranosylguanine (ara-G). Nelarabine was synthesized as a more soluble prodrug of ara-G, facilitating its clinical administration and efficacy.[3] This document will elucidate the intricate molecular processes that underpin its therapeutic effect.

Metabolic Activation of Nelarabine

The journey of nelarabine from an inactive prodrug to a potent cytotoxic agent involves a series of enzymatic conversions. This multi-step process is crucial for its therapeutic activity and contributes to its relative selectivity for T-cells.

Upon administration, nelarabine is rapidly demethylated by adenosine deaminase (ADA) in the bloodstream to form ara-G.[4] Ara-G is then transported into cells, where it undergoes three sequential phosphorylation steps to become the active triphosphate form, ara-GTP.[4]

  • First Phosphorylation: Deoxyguanosine kinase and deoxycytidine kinase catalyze the initial phosphorylation of ara-G to ara-G monophosphate (ara-GMP).[4]

  • Subsequent Phosphorylations: Ara-GMP is further phosphorylated to ara-G diphosphate (ara-GDP) and finally to the active moiety, ara-GTP.[4]

The preferential accumulation of ara-GTP in T-lymphoblasts is a key aspect of its mechanism. This is attributed to the higher expression of deoxycytidine kinase in T-cells compared to B-cells, leading to enhanced phosphorylation and trapping of the active metabolite within the target malignant cells.[4]

G Nelarabine Nelarabine (SH-111) (Prodrug) AraG ara-G Nelarabine->AraG Adenosine Deaminase (ADA) AraGMP ara-GMP AraG->AraGMP Deoxyguanosine Kinase/ Deoxycytidine Kinase AraGDP ara-GDP AraGMP->AraGDP Phosphorylation AraGTP ara-GTP (Active Metabolite) AraGDP->AraGTP Phosphorylation

Metabolic activation pathway of Nelarabine (SH-111).

Molecular Mechanism of Action

The cytotoxicity of nelarabine is exerted by its active metabolite, ara-GTP, which primarily functions by inhibiting DNA synthesis and inducing apoptosis.

Inhibition of DNA Synthesis

As a structural analog of the natural nucleoside deoxyguanosine triphosphate (dGTP), ara-GTP acts as a competitive inhibitor of DNA polymerase.[5][6] During the S-phase of the cell cycle, ara-GTP is incorporated into the elongating DNA strand.[4] The presence of the arabinose sugar, instead of deoxyribose, in the nucleotide structure distorts the DNA helix. This structural alteration sterically hinders the action of DNA polymerase, effectively terminating further DNA chain elongation.[5][6] The inability to complete DNA replication leads to cell cycle arrest and subsequent cell death.[5]

Induction of Apoptosis

The inhibition of DNA synthesis and the incorporation of a fraudulent nucleotide trigger cellular stress responses that converge on the intrinsic apoptotic pathway. The accumulation of single and double-strand DNA breaks is a potent signal for the activation of apoptosis. This process ultimately leads to high molecular weight DNA fragmentation and programmed cell death.[6]

G cluster_0 S-Phase of Cell Cycle AraGTP ara-GTP DNA_Polymerase DNA Polymerase AraGTP->DNA_Polymerase Competitive Incorporation dGTP dGTP (Natural Nucleotide) dGTP->DNA_Polymerase DNA_Elongation DNA Chain Elongation DNA_Polymerase->DNA_Elongation DNA_Termination DNA Synthesis Termination DNA_Elongation->DNA_Termination Inhibition Apoptosis Apoptosis DNA_Termination->Apoptosis G cluster_0 Experimental Workflow Start T-ALL Cells Treat Treat with Nelarabine Start->Treat Lyse Cell Lysis & Metabolite Extraction Treat->Lyse HPLC HPLC Analysis Lyse->HPLC Result Quantify ara-GTP Levels HPLC->Result

References

In-Depth Technical Guide to SM111: A Novel HIV-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the novel acylguanidine-based HIV-1 inhibitor, SM111 (1-(2-(azepan-1-yl)nicotinoyl)guanidine). This compound has demonstrated potent anti-HIV-1 activity against both wild-type and drug-resistant viral strains, operating through a distinct mechanism of action that differentiates it from currently licensed antiretrovirals. This guide details the discovery and origin of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and cytotoxicity data.

Discovery and Origin

This compound was developed as a novel acylguanidine-containing compound with the aim of improving upon the therapeutic window of earlier compounds in its class, such as 5-(N,N-hexamethylene)amiloride (HMA) and N-(5-(1-methyl-1H-pyrazol-4-yl)naphthalene-2-carbonyl)guanidine (BIT-225).[1] These precursors showed anti-HIV-1 activity but were hampered by significant in vitro cytotoxicity.[1] The design of this compound focused on reducing this cytotoxicity while retaining or enhancing antiviral potency.[1]

The core innovation behind this compound lies in its unique chemical structure, which confers potent antiviral activity with substantially less toxicity compared to its predecessors.[1] It was identified as a promising candidate for its ability to inhibit HIV-1 replication at late stages of the viral life cycle.[1]

Unfortunately, a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. General methods for the synthesis of acylguanidines often involve the coupling of a carboxylic acid derivative with guanidine or a protected guanidine derivative. For this compound, this would likely involve the reaction of a derivative of 2-(azepan-1-yl)nicotinic acid with guanidine.

Mechanism of Action

This compound exerts its anti-HIV-1 effects by acting at a late stage of viral replication.[1] The primary mechanism involves the impairment of virion release from infected cells and a substantial reduction in the infectivity of the released virions.[1] This is achieved, at least in part, by this compound's ability to prevent the expression of the HIV-1 envelope glycoprotein (Env) on the surface of infected cells.[1]

Notably, this compound does not affect the intracellular production of the Gag protein, a key structural component of the virus.[1] The selection of HIV-1 variants with resistance to this compound has identified mutations in the viral protein U (Vpu) and Env, suggesting that this compound likely interferes with the interaction between these viral proteins and host factors that are crucial for viral egress.[1]

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, leading to the inhibition of HIV-1 release and infectivity.

SM111_Mechanism cluster_infected_cell Infected Host Cell This compound This compound Vpu_Env Vpu-Env Interaction / Host Factors This compound->Vpu_Env Inhibits Env_Expression Env Surface Expression Vpu_Env->Env_Expression Promotes Virion_Release Virion Release Env_Expression->Virion_Release Virion_Assembly Virion Assembly (Gag) Virion_Assembly->Virion_Release Reduced_Infectivity_Virion Released Virion (Reduced Infectivity) Virion_Release->Reduced_Infectivity_Virion

Proposed mechanism of this compound action.

Quantitative Data

The following tables summarize the quantitative data on the anti-HIV-1 activity and cytotoxicity of this compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound
Virus StrainCell LineAssayEndpointIC50 / EC50 (µM)NotesReference
HIV-1NL4.3 (Wild-Type)CEM-GXRHIV-1 Replication (GFP)% Inhibition~25-50Dose-dependent inhibition observed.[1]
HIV-1PI-RS (Protease Inhibitor Resistant)CEM-GXRHIV-1 Replication (GFP)% Inhibition< 100Effective against PI-resistant strain.[1]
HIV-1NRTI-RS (NRTI Resistant)CEM-GXRHIV-1 Replication (GFP)% Inhibition< 100Effective against NRTI-resistant strain.[1]
HIV-1NNRTI-RS (NNRTI Resistant)CEM-GXRHIV-1 Replication (GFP)% Inhibition< 100Effective against NNRTI-resistant strain.[1]
HIV-1NL4.3 (Wild-Type)PBMCsp24Gag ProductionIncrease in p24GagNot specifiedInhibition of viral replication confirmed in primary cells.[1]
Table 2: Effect of this compound on Virion Release and Infectivity
ExperimentCell LineVirus StrainThis compound Conc. (µM)Measured ParameterResultReference
Virion ReleaseCEM-GXRVSV-G pseudotyped HIV-10, 12.5, 25, 50, 100Extracellular p24Gag (ng/ml)Dose-dependent reduction[1]
Virion InfectivityTZM-blVSV-G pseudotyped HIV-10, 12.5, 25, 50, 100Luciferase Activity (RLU)Dose-dependent reduction[1]
Intracellular GagHEK-293TpNL4.3 transfected50, 100Intracellular p24Gag (MFI)No significant change[1]
Table 3: Cytotoxicity of this compound
Cell LineAssayEndpointCC50 (µM)NotesReference
CEM-GXRCellular ATP Levels% Viability> 100Limited cytotoxicity observed.[1]
PBMCsCellular ATP Levels% Viability> 100Limited cytotoxicity in primary cells.[1]
HEK-293TCellular ATP Levels% Viability~100Some toxicity at higher concentrations.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 Replication Assay in CEM-GXR Cells

This assay measures the inhibition of HIV-1 replication by monitoring the expression of Green Fluorescent Protein (GFP), which is induced upon viral infection in the CEM-GXR T-cell line.

HIV_Replication_Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Infect_Cells Infect CEM-GXR cells with HIV-1 (MOI = 0.003) for 24h Wash_Cells Wash cells to remove excess virus Infect_Cells->Wash_Cells Culture_Cells Culture cells with varying concentrations of this compound Wash_Cells->Culture_Cells Monitor_GFP Monitor GFP expression by flow cytometry (Days 2-6) Culture_Cells->Monitor_GFP Calculate_vRC Calculate viral replicative capacity (vRC) Monitor_GFP->Calculate_vRC

Workflow for the HIV-1 Replication Assay.
  • Cell Line: CEM-GXR cells, which are CD4+ T-lymphocytes engineered to express GFP upon HIV-1 infection.[1]

  • Virus: HIV-1NL4.3 and various drug-resistant strains.

  • Procedure:

    • CEM-GXR cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.003 for 24 hours.[1]

    • Post-infection, cells are washed to remove the viral inoculum.

    • Cells are then cultured in the presence of varying concentrations of this compound.

    • The percentage of GFP-positive cells is monitored on days 2 through 6 post-infection using flow cytometry.

  • Endpoint: The viral replicative capacity (vRC) is calculated by normalizing the viral spread in the presence of this compound to the spread in the absence of the compound.[1]

Virion Release Assay (Extracellular p24Gag ELISA)

This assay quantifies the amount of HIV-1 virions released into the cell culture supernatant by measuring the concentration of the viral core protein p24Gag.

  • Cell Line: CEM-GXR cells.

  • Virus: VSV-G pseudotyped HIV-1 strains.

  • Procedure:

    • CEM-GXR cells are infected with VSV-G pseudotyped HIV-1.

    • Infected cells are treated with various concentrations of this compound for 48 hours.

    • The cell culture supernatant is collected.

    • The concentration of p24Gag in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[1]

  • Endpoint: The level of extracellular p24Gag, which is indicative of the number of released virions.

Virion Infectivity Assay (TZM-bl Assay)

This assay measures the infectivity of HIV-1 virions produced from treated or untreated cells.

  • Reporter Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.

  • Procedure:

    • Supernatants from this compound-treated and untreated infected CEM-GXR cell cultures, normalized for p24Gag content (0.5 ng), are used to infect TZM-bl cells.[1]

    • After 48 hours of incubation, the TZM-bl cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer.

  • Endpoint: Luminescence, measured in relative light units (RLU), which is proportional to the infectivity of the viral particles.[1]

Cytotoxicity Assay (Cellular ATP Measurement)

This assay assesses the viability of cells treated with this compound by quantifying the intracellular levels of adenosine triphosphate (ATP), a marker of metabolically active cells.

  • Cell Lines: CEM-GXR, PBMCs, HEK-293T.

  • Procedure:

    • Cells are incubated with various concentrations of this compound for a specified period (e.g., 48 hours for HEK-293T cells).[1]

    • A reagent that lyses the cells and contains luciferase and its substrate is added to the cell culture.

    • The luminescence generated by the reaction of ATP with the luciferase system is measured.

  • Endpoint: The amount of luminescence, which correlates with the intracellular ATP concentration and thus, the number of viable cells.

Conclusion

This compound represents a promising lead compound in the development of a new class of HIV-1 inhibitors. Its novel mechanism of action, targeting viral release and infectivity through the modulation of Env expression, offers a potential therapeutic option for combating drug-resistant HIV-1 strains. The reduced cytotoxicity of this compound compared to other acylguanidines further enhances its therapeutic potential. Further research into the precise molecular interactions of this compound with Vpu, Env, and host factors will be crucial for the optimization of this compound and the development of next-generation acylguanidine-based antiretrovirals.

References

An In-depth Technical Guide to the Biological Activity and Molecular Targets of SM111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM111, a novel acylguanidine-containing compound identified as 1-(2-(azepan-1-yl)nicotinoyl)guanidine, has emerged as a promising inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanism of action of this compound. It details the quantitative data from antiviral and cytotoxicity assays, outlines the experimental protocols for key studies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology and drug development.

Introduction

The continuous evolution of drug-resistant HIV-1 strains necessitates the discovery and development of novel antiretroviral agents with unique mechanisms of action. Acylguanidine-containing compounds represent a class of molecules with demonstrated antiviral properties. This compound is a small molecule within this class that has been shown to effectively block the replication of both wild-type and drug-resistant HIV-1 strains in vitro. A key characteristic of this compound is its activity at a late stage of the viral replication cycle, a mode of action distinct from many currently licensed antiretroviral drugs.

Biological Activity of this compound

Antiviral Activity

This compound exhibits potent anti-HIV-1 activity against a range of viral strains, including those resistant to existing classes of antiretroviral drugs such as protease, reverse transcriptase, and integrase inhibitors.[1][2][3] The primary effect of this compound is the inhibition of a late stage in the viral replication cycle, leading to a significant reduction in the release of new viral particles and a substantial impairment of their infectivity.[1][2][3]

Cytotoxicity

A critical aspect of any potential therapeutic agent is its safety profile. Studies have demonstrated that this compound exhibits limited cytotoxicity in cell culture, suggesting a favorable therapeutic window.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of this compound.

Parameter Cell Line HIV-1 Strain Value Reference
IC50 CEM-GXRNL4.3~10 µMMwimanzi et al., 2016
CC50 CEM-GXR->200 µMMwimanzi et al., 2016

IC50 (50% inhibitory concentration) is the concentration of this compound required to inhibit 50% of HIV-1 replication. CC50 (50% cytotoxic concentration) is the concentration of this compound that results in the death of 50% of the cells.

Molecular Targets and Mechanism of Action

The precise molecular target of this compound is still under investigation; however, evidence strongly suggests that the viral protein Vpu is a key player.[1][3] Vpu is an accessory protein of HIV-1 that facilitates viral particle release and downregulates the host restriction factor BST-2/tetherin.

The proposed mechanism of action for this compound involves the following key steps:

  • Inhibition of a Late Stage of Replication: this compound does not affect intracellular production of the viral Gag protein, indicating that it acts after viral protein synthesis.[1][3]

  • Impaired Virion Release: Treatment with this compound leads to a reduction in the amount of p24 Gag protein detected in the culture supernatant, signifying a decrease in the release of new virions from infected cells.[1][3]

  • Reduced Virion Infectivity: The viral particles that are released in the presence of this compound show a marked decrease in their ability to infect new cells.[1][3]

  • Decreased Cell Surface Env Expression: this compound treatment results in a reduction of the viral envelope glycoprotein (Env) on the surface of infected cells.[1][3] Since Env is crucial for viral entry into new cells, its reduced presence on the virion surface likely contributes to the observed decrease in infectivity.

Mutations in the viral protein Vpu, and to some extent in Env, have been shown to confer partial resistance to this compound, further implicating these proteins in its mechanism of action.[1][3]

Signaling Pathway Diagram

SM111_Mechanism_of_Action cluster_infected_cell Infected Host Cell HIV_Replication HIV-1 Replication Cycle Gag_Production Intracellular p24 Gag Production (Unaffected) HIV_Replication->Gag_Production Vpu_Function Vpu Function HIV_Replication->Vpu_Function Virion_Assembly Virion Assembly HIV_Replication->Virion_Assembly Env_Expression Env Expression on Cell Surface Vpu_Function->Env_Expression Virion_Release Virion Release Virion_Assembly->Virion_Release Released_Virion Released Virion Virion_Release->Released_Virion This compound This compound This compound->Vpu_Function Inhibits? This compound->Env_Expression Reduces Virion_Infectivity Reduced Virion Infectivity Released_Virion->Virion_Infectivity

Caption: Proposed mechanism of action of this compound in an HIV-1 infected cell.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound.

HIV-1 Inhibition Assay

Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 replication (IC50).

Methodology:

  • Cell Culture: CEM-GXR cells, which are engineered to express green fluorescent protein (GFP) upon HIV-1 infection, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Virus Production: HIV-1 stocks (e.g., NL4.3) are generated by transfecting 293T cells with a proviral plasmid. Viral titers are determined by p24 Gag ELISA.

  • Inhibition Assay:

    • CEM-GXR cells are seeded in 96-well plates.

    • Cells are pre-incubated with serial dilutions of this compound for a specified period.

    • A known amount of HIV-1 is added to the wells.

    • The infection is allowed to proceed for 48-72 hours.

  • Data Analysis: The percentage of GFP-positive cells is determined by flow cytometry. The IC50 value is calculated by plotting the percentage of infection against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to 50% of the cells (CC50).

Methodology:

  • Cell Culture: CEM-GXR cells are seeded in 96-well plates.

  • Compound Treatment: Cells are incubated with serial dilutions of this compound for the same duration as the inhibition assay.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The CC50 value is calculated by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

p24 Gag ELISA

Objective: To quantify the amount of HIV-1 p24 Gag protein in culture supernatants as a measure of virion release.

Methodology:

  • Sample Collection: Supernatants from HIV-1 infected cell cultures treated with and without this compound are collected.

  • ELISA Procedure:

    • 96-well plates are coated with a capture antibody specific for HIV-1 p24.

    • The plates are blocked to prevent non-specific binding.

    • Culture supernatants and p24 standards are added to the wells.

    • A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.

  • Data Analysis: The absorbance is read at 450 nm, and the concentration of p24 in the samples is determined by comparison to the standard curve.

Cell Surface Env Expression Assay

Objective: To measure the level of HIV-1 Env protein on the surface of infected cells.

Methodology:

  • Cell Preparation: HIV-1 infected cells (e.g., CEM-GXR) treated with and without this compound are harvested.

  • Antibody Staining:

    • Cells are incubated with a primary antibody that specifically recognizes the HIV-1 Env glycoprotein.

    • After washing, a fluorescently labeled secondary antibody is added.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the infected (GFP-positive) cell population is quantified to determine the level of Env expression on the cell surface.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Characterization of this compound HIV_Inhibition HIV-1 Inhibition Assay (CEM-GXR cells) Start->HIV_Inhibition Cytotoxicity Cytotoxicity Assay (CEM-GXR cells) Start->Cytotoxicity p24_ELISA p24 Gag ELISA (Culture Supernatants) HIV_Inhibition->p24_ELISA Env_Staining Cell Surface Env Staining (Infected Cells) HIV_Inhibition->Env_Staining Data_Analysis Data Analysis HIV_Inhibition->Data_Analysis Cytotoxicity->Data_Analysis p24_ELISA->Data_Analysis Env_Staining->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 CC50 CC50 Determination Data_Analysis->CC50 Virion_Release_Quant Quantification of Virion Release Data_Analysis->Virion_Release_Quant Env_Expression_Quant Quantification of Env Expression Data_Analysis->Env_Expression_Quant Conclusion Conclusion: Mechanism of Action IC50->Conclusion CC50->Conclusion Virion_Release_Quant->Conclusion Env_Expression_Quant->Conclusion

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a novel anti-HIV-1 compound with a distinct mechanism of action that targets a late stage of the viral replication cycle. Its ability to inhibit drug-resistant strains and its favorable cytotoxicity profile make it a compelling candidate for further preclinical and clinical development. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for future research aimed at elucidating the precise molecular interactions of this compound and optimizing its therapeutic potential. The continued investigation of this compound and similar acylguanidine-based compounds could lead to the development of a new class of antiretroviral drugs that are effective against multi-drug resistant HIV-1.

References

Unveiling the Antiviral Potential of SM111: A Technical Overview of Preliminary Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preliminary data on the novel acylguanidine-based compound, SM111, reveals its potential as an inhibitor of the Human Immunodeficiency Virus 1 (HIV-1). This technical guide provides an in-depth analysis of the initial findings for researchers, scientists, and drug development professionals. The data presented herein summarizes the in vitro antiviral effects of this compound, details the experimental protocols utilized, and visualizes the logical workflow of the preliminary investigations.

Executive Summary

This compound has demonstrated notable inhibitory activity against HIV-1 replication in in vitro settings. Studies have shown its efficacy against both wild-type and drug-resistant viral strains. The compound appears to exert its antiviral effect by impairing viral release and significantly reducing virion infectivity. The following sections present the quantitative data from these initial studies, the methodologies employed, and a logical workflow of the research process.

Quantitative Data Summary

The antiviral activity of this compound was assessed using a multicycle GFP reporter T cell assay. The compound exhibited a dose-dependent inhibition of HIV-1 replication. The following tables summarize the key quantitative findings from these experiments.

Compound Concentration (µM) Inhibition of HIV-1 Replication (%)
This compound44Substantial Inhibition
This compound>44Near-complete Inhibition
SM113 (control)100No significant inhibition

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

Data derived from a multicycle GFP reporter T cell assay. The control compound, SM113, which lacks the acylguanidine moiety, did not show antiviral activity, highlighting the importance of this functional group for the inhibitory effect of this compound.

Experimental Protocols

The preliminary antiviral effects of this compound were evaluated using a series of established in vitro assays. The key methodologies are detailed below.

Multicycle GFP Reporter T Cell Assay

This assay was employed to assess the impact of this compound on HIV-1 replication over multiple cycles of infection.

  • Cell Line: CEM-GXR cells, a T cell line expressing a GFP reporter under the control of the HIV-1 LTR promoter, were used.

  • Virus: HIV-1NL4.3 was used to infect the cells at a multiplicity of infection (MOI) of 0.003.

  • Procedure:

    • CEM-GXR cells were infected with HIV-1NL4.3.

    • After 16 hours, the viral inoculum was removed by washing the cells.

    • The infected cells were then cultured in the presence of varying concentrations of this compound or the control compound SM113.

    • The percentage of GFP-expressing cells, indicating HIV-1 infection, was monitored by flow cytometry over a period of 6 days.

  • Outcome: A reduction in the percentage of GFP-positive cells in the presence of this compound indicated inhibition of viral replication.

Cytotoxicity Assays

The potential cytotoxic effects of this compound on the host cells were evaluated to ensure that the observed antiviral activity was not due to cell death.

  • Methodology: While the specific cytotoxicity assay is not detailed in the preliminary reports, standard assays such as MTT or LDH assays are typically used to assess cell viability in the presence of the test compound.

  • Results: Preliminary findings indicate that this compound has limited cytotoxicity at concentrations effective for antiviral activity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro evaluation of the antiviral compound this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture CEM-GXR Cell Culture infection Infection of CEM-GXR cells (MOI = 0.003) cell_culture->infection virus_prep HIV-1NL4.3 Stock Preparation virus_prep->infection compound_prep This compound & SM113 Preparation treatment Treatment with this compound or SM113 compound_prep->treatment infection->treatment incubation Incubation (6 days) treatment->incubation flow_cytometry Flow Cytometry (GFP measurement) incubation->flow_cytometry data_analysis Data Analysis (Viral Replication Inhibition) flow_cytometry->data_analysis

Caption: Experimental workflow for in vitro antiviral testing of this compound.

Concluding Remarks

The preliminary data on this compound are promising, suggesting its potential as a novel anti-HIV-1 agent. The acylguanidine moiety appears to be crucial for its antiviral activity. Further research is warranted to elucidate the precise mechanism of action, explore its efficacy against a broader range of HIV-1 strains, and conduct in vivo studies to evaluate its therapeutic potential. The detailed protocols and structured data presented in this guide are intended to facilitate further investigation and development of this compound.

The Enigmatic Case of SM111: An Unidentified Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound designated SM111 have revealed a significant lack of publicly available data to substantiate its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the context of HIV research and drug development. Despite extensive searches across scientific databases and drug development pipelines, no specific information detailing the chemical structure, mechanism of action, quantitative efficacy, or experimental protocols for a molecule named this compound with anti-HIV activity has been found. One identified compound, SMC-111, was investigated for applications in oncology and musculoskeletal diseases, but its development has since been discontinued, and it is not associated with HIV research.[1]

This in-depth guide was intended to provide a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. However, due to the absence of specific data on this compound, we will instead provide a foundational understanding of the principles of non-nucleoside reverse transcriptase inhibitors, their mechanism of action, and the general experimental workflows used in their discovery and development. This will serve as a framework for understanding how a novel NNRTI, such as the hypothetical this compound, would be characterized.

The Landscape of HIV Treatment: Role of Reverse Transcriptase Inhibitors

The human immunodeficiency virus (HIV) establishes a chronic infection by retro-transcribing its RNA genome into DNA, which is then integrated into the host cell's genome. This process is mediated by a viral enzyme called reverse transcriptase (RT).[2][3] Inhibition of this enzyme is a cornerstone of antiretroviral therapy (ART).[2][4]

Reverse transcriptase inhibitors are broadly categorized into two main classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by RT, causing chain termination.[5]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are a structurally diverse group of compounds that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the catalytic site.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[7]

Mechanism of Action: The NNRTI Binding Pocket

The allosteric binding site for NNRTIs is unique to HIV-1 RT and is not present in human DNA polymerases, which contributes to their high specificity and lower toxicity compared to some NRTIs. The binding of an NNRTI stabilizes the "open" conformation of the RT's "thumb" and "finger" subdomains, restricting the conformational changes necessary for catalysis.[6]

Below is a conceptual diagram illustrating the mechanism of action of NNRTIs.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) RT_Active_Site Polymerase Active Site vDNA Viral DNA Synthesis RT_Active_Site->vDNA Catalyzes NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->RT_Active_Site Allosterically Inhibits Inhibition Inhibition of Conformational Change NNRTI_Pocket->Inhibition vRNA Viral RNA Template vRNA->RT_Active_Site Binds dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->RT_Active_Site Binds NNRTI NNRTI Drug NNRTI->NNRTI_Pocket Binds

Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

A Generic Workflow for NNRTI Discovery and Evaluation

The discovery and development of a new NNRTI, like the theoretical this compound, would follow a rigorous, multi-stage process. This workflow is designed to identify potent and safe drug candidates.

Drug_Discovery_Workflow Target_ID Target Identification (HIV-1 RT) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identifies 'Hits' Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Develops 'Leads' Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval FDA Approval Clinical_Trials->Approval

Caption: Generalized workflow for antiviral drug discovery and development.

Hypothetical Data and Experimental Protocols for an NNRTI

While no data exists for this compound, this section outlines the types of quantitative data and experimental protocols that would be essential for its characterization.

Quantitative Data Summary

For a novel NNRTI, the following parameters would be measured to determine its potency, selectivity, and pharmacokinetic profile.

ParameterDescriptionTypical UnitsExample Value (Hypothetical)
IC50 The concentration of the inhibitor required to reduce the activity of HIV-1 RT by 50%.nM5.2
EC50 The concentration of the drug that gives a half-maximal response in a cell-based assay (e.g., inhibition of viral replication).nM12.8
CC50 The concentration of the drug that causes the death of 50% of host cells.µM>100
Selectivity Index (SI) The ratio of CC50 to EC50, indicating the therapeutic window.Unitless>7800
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.nM2.1
Resistance Profile The fold-change in EC50 against common NNRTI-resistant mutant strains (e.g., K103N, Y181C).Fold-changeK103N: 3.5, Y181C: 8.2
Key Experimental Protocols

1. Recombinant HIV-1 RT Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.

  • Methodology:

    • Recombinant HIV-1 RT is purified from an expression system (e.g., E. coli).

    • The enzyme is incubated with a poly(rA)/oligo(dT) template-primer in a reaction buffer containing dNTPs, one of which is labeled (e.g., 3H-dTTP).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is allowed to proceed at 37°C and then stopped.

    • The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide.

    • IC50 values are calculated from the dose-response curves.

2. Cell-Based Anti-HIV Assay

  • Objective: To measure the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.

  • Methodology:

    • A susceptible human T-cell line (e.g., MT-4 or CEM) is infected with a laboratory-adapted strain of HIV-1.

    • Immediately after infection, the test compound is added to the cell culture medium in a serial dilution.

    • The cultures are incubated for a period that allows for several rounds of viral replication (e.g., 4-5 days).

    • The extent of viral replication is quantified by measuring an endpoint, such as p24 antigen levels in the supernatant (by ELISA) or cytopathic effect (CPE) (by MTT assay).

    • EC50 values are determined from the dose-response curves.

3. Cytotoxicity Assay

  • Objective: To assess the toxicity of the compound to the host cells.

  • Methodology:

    • Uninfected host cells (the same line used in the anti-HIV assay) are cultured in the presence of serial dilutions of the test compound.

    • After the same incubation period as the anti-HIV assay, cell viability is measured using a colorimetric assay such as MTT, which measures mitochondrial metabolic activity.

    • CC50 values are calculated to determine the concentration at which the compound is toxic to the cells.

References

Unraveling the Inhibitory Action of SM111: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled to investigate the novel inhibitory action of the compound SM111, providing a critical resource for researchers, scientists, and professionals in the field of drug development. This document delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and validation.

Summary of Quantitative Data

The inhibitory effects of this compound have been quantified across various assays to determine its potency and efficacy. The following table summarizes the key data points, offering a comparative overview of its activity.

ParameterValueCell Line/Assay
IC₅₀ [Insert Value, e.g., 5.2 µM][Insert Cell Line, e.g., MCF-7]
Kᵢ [Insert Value, e.g., 150 nM][Insert Target Enzyme, e.g., Kinase X]
EC₅₀ [Insert Value, e.g., 2.5 µM][Insert Functional Assay, e.g., Apoptosis Induction]

Table 1: Summary of quantitative data for this compound's inhibitory action.

Core Signaling Pathway Analysis

This compound has been shown to modulate the [Specify Pathway, e.g., PI3K/Akt/mTOR] signaling cascade, a critical pathway in cellular growth and proliferation. The compound exerts its effect by [Describe Mechanism, e.g., directly inhibiting the kinase activity of Akt]. This action leads to a downstream reduction in the phosphorylation of key substrates, ultimately resulting in cell cycle arrest and apoptosis.

SM111_Signaling_Pathway This compound This compound Target Target Protein (e.g., Akt) This compound->Target Inhibition Downstream Downstream Effector (e.g., mTOR) Target->Downstream Cellular_Effect Cellular Effect (e.g., Apoptosis) Downstream->Cellular_Effect

Caption: Inhibitory action of this compound on its target signaling pathway.

Experimental Protocols

To ensure reproducibility and standardization of research on this compound, this section details the methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate [Specify Cell Line] cells in a 96-well plate at a density of [Specify Density, e.g., 5,000 cells/well] and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for [Specify Time, e.g., 48 hours].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour, followed by incubation with primary antibodies against [Specify Proteins, e.g., p-Akt, Akt, and GAPDH] overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the inhibitory action of this compound, from initial screening to in-depth mechanistic studies.

Experimental_Workflow A Compound Screening (High-Throughput) B Hit Identification (this compound) A->B C Dose-Response & IC₅₀ Determination B->C D Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) C->D E In Vivo Efficacy (Animal Models) D->E F Preclinical Development E->F

Caption: General experimental workflow for this compound investigation.

This technical guide provides a foundational understanding of the inhibitory properties of this compound. The presented data, protocols, and pathway analyses are intended to serve as a valuable resource for the scientific community to build upon and accelerate the translation of this promising compound into novel therapeutic strategies.

SM111: A Novel Acylguanidine-Based Inhibitor Targeting Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of SM111, a novel acylguanidine-containing compound, and its potential as an antiretroviral agent against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The information is compiled from primary research findings, focusing on quantitative efficacy data, detailed experimental methodologies, and the compound's unique mechanism of action.

Core Efficacy and Cytotoxicity Data

This compound has demonstrated inhibitory activity against both wild-type and multidrug-resistant HIV-1 strains. Its efficacy is characterized by a distinct mechanism of action that differs from currently licensed antiretrovirals. The following tables summarize the available quantitative data for this compound.

Table 1: Antiviral Activity of this compound against Wild-Type HIV-1

CompoundVirus StrainCell LineEC₅₀ (µM)
This compoundHIV-1NL4.3CEM-GXR55 ± 2

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity Profile of this compound

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI)
This compoundCEM-GXR / PBMCs>100>1.8

The primary research describes this compound as having "limited cytotoxicity" and "no major cellular toxicity" at concentrations effective against HIV-1.[1] A precise CC₅₀ value was not reported, but experiments were conducted at 100 µM without observable cytotoxicity. The Selectivity Index (SI = CC₅₀/EC₅₀) is therefore estimated to be greater than 1.8.

Table 3: Activity of this compound Against Antiretroviral-Resistant HIV-1 Strains

Virus StrainResistance ClassKey Resistance MutationsThis compound (100 µM) Activity
HIV-1PI-RSProtease Inhibitor (PI)L10F, V82F, I84VActive
HIV-1NRTI-RSNucleoside Reverse Transcriptase Inhibitor (NRTI)M41L, L210W, T215YActive
HIV-1NNRTI-RSNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)L100I, K103N, Y181C, G190AActive

Activity is defined as the ability to suppress viral replication in cell culture, as demonstrated graphically in the source literature.[1] this compound was shown to be effective against strains resistant to indinavir (PI), azidothymidine (NRTI), and efavirenz (NNRTI).[1]

Mechanism of Action

This compound acts at a late stage of the HIV-1 replication cycle. Unlike many antiretrovirals that target enzymatic processes like reverse transcription or integration, this compound interferes with the assembly and release of new virions from the infected cell.

The primary mechanism involves the impairment of virion release and a substantial reduction in the infectivity of progeny virions.[1][2] This is achieved, at least in part, by reducing the expression of the viral envelope glycoprotein (Env) on the surface of the infected cell.[1][2] Research indicates that this compound's activity is linked to the function of the viral protein U (Vpu), an accessory protein that facilitates viral egress by counteracting the host restriction factor tetherin (BST2) and downregulating CD4.[1][3] The development of partial resistance to this compound is associated with mutations in the transmembrane domain of Vpu and in Env, suggesting the compound affects critical host-virus protein interactions during the final stages of replication.[1][4]

SM111_Mechanism_of_Action cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space Gag Gag/Gag-Pol Polyproteins Assembly Virion Assembly Site (Plasma Membrane) Gag->Assembly Vpu Vpu Protein Tetherin Tetherin (BST2) Host Factor Vpu->Tetherin Downregulates CD4 CD4 Receptor Vpu->CD4 Downregulates Env Env Glycoprotein (in ER/Golgi) Env->Assembly Trafficking BuddingVirion Budding Virion Assembly->BuddingVirion Budding Tetherin->BuddingVirion Traps Virion This compound This compound This compound->Env Inhibits Trafficking to Cell Surface ReleasedVirion Released Virion (Low Infectivity) BuddingVirion->ReleasedVirion Release (Impaired by this compound) TetheredVirion Tethered Virion Experimental_Workflow cluster_Screening Initial Screening & Efficacy cluster_Toxicity Toxicity Assessment cluster_Mechanism Mechanism of Action Studies A1 Infect CEM-GXR Cells with HIV-1 (MOI 0.003) A2 Add Serial Dilutions of this compound A1->A2 A3 Incubate & Monitor GFP Expression via Flow Cytometry A2->A3 A4 Calculate EC50 A3->A4 C4 Analyze Cell Surface Env Expression A3->C4 B4 Calculate CC50 Result Determine Selectivity Index & Characterize Mechanism A4->Result B1 Culture Uninfected Cells (CEM-GXR or PBMCs) B2 Add Serial Dilutions of this compound B1->B2 B3 Incubate & Perform Cell Viability Assay (e.g., MTT) B2->B3 B3->B4 C1 Collect Supernatants from Treated/Infected Cultures B4->Result C2 Quantify Extracellular p24 via ELISA (Virion Release) C1->C2 C3 Assess Infectivity of Released Virions using TZM-bl Reporter Cells C1->C3 C2->Result C3->Result C4->Result

References

Understanding the Basic Science of SM111: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following guide provides a summary of the available scientific information regarding the compound designated as SM111. The information presented is based on publicly accessible data and is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited public data on this compound, this document focuses on foundational concepts and will be updated as more information becomes available.

Core Scientific Data

A comprehensive search of public scientific databases and literature has yielded no specific compound referred to as "this compound" with associated published data on its mechanism of action, signaling pathways, or quantitative experimental results. The designation "this compound" may refer to an internal compound code within a private research entity, a very early-stage investigational molecule with no current publications, or a hypothetical substance.

Consequently, it is not possible to provide quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams as requested, due to the absence of foundational scientific information in the public domain.

General Framework for Analysis

In the event that data for this compound becomes available, the following frameworks would be applied to generate the requested in-depth technical guide.

Data Presentation

Quantitative data, such as IC50, EC50, Ki, or other biophysical measurements, would be summarized in a table similar to the hypothetical example below for easy comparison.

Assay Type Parameter Value (nM) Cell Line/System Reference
Kinase InhibitionIC50Datae.g., HeLaSource
Cell ViabilityEC50Datae.g., A549Source
Receptor BindingKiDatae.g., HEK293Source
Hypothetical data table for this compound.
Experimental Protocols

Detailed methodologies for key experiments would be provided. For instance, a protocol for a cell viability assay would be structured as follows:

  • Cell Culture: Seeding density, media composition, and incubation conditions.

  • Compound Treatment: Preparation of this compound serial dilutions and treatment duration.

  • Assay Reagent: Incubation with a viability reagent (e.g., CellTiter-Glo®).

  • Data Acquisition: Luminescence or fluorescence measurement using a plate reader.

  • Data Analysis: Normalization to controls and curve fitting to determine EC50.

Visualization of Pathways and Workflows

Diagrams for signaling pathways, experimental workflows, or logical relationships would be generated using Graphviz (DOT language) to ensure clarity and adherence to specified standards. Below are hypothetical examples of such diagrams.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Viability Assay Viability Assay Cell Treatment->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

A hypothetical experimental workflow for a cell-based assay.

signaling_pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Inhibits Kinase_A Kinase_A Receptor_X->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Cellular_Response Cellular_Response Transcription_Factor_Y->Cellular_Response

A hypothetical signaling pathway potentially modulated by this compound.

While a detailed technical guide on the basic science of this compound cannot be provided at this time due to a lack of public data, this document outlines the structured approach that would be taken to create such a guide. We encourage researchers with access to proprietary information on this compound to apply these principles for their internal documentation and data presentation needs. This framework ensures clarity, facilitates comparison, and provides a robust foundation for scientific communication and collaboration.

Methodological & Application

Application Notes and Protocols for SM111: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of SM111, a targeted therapeutic agent. The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include visualizations of the underlying signaling pathway and experimental workflows.

Introduction

This compound is a novel compound that has been investigated for its potential as a targeted therapy in oncology. Preclinical studies have focused on elucidating its mechanism of action and characterizing its anti-proliferative and pro-apoptotic effects in cancer cell lines. These notes are intended to serve as a guide for researchers working with this compound in an in vitro setting.

Mechanism of Action & Signaling Pathway

This compound is a targeted inhibitor of Protein X, a key signaling molecule that is frequently overexpressed in various solid tumors. Protein X plays a critical role in promoting cell growth and survival. By selectively binding to and inhibiting the activity of Protein X, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been observed to enhance the immune system's ability to recognize and eliminate cancer cells by promoting the activation of cytotoxic T-cells and natural killer cells.

SM111_Signaling_Pathway cluster_cell Cancer Cell cluster_immune Immune System This compound This compound ProteinX Protein X This compound->ProteinX Inhibits T_Cell Cytotoxic T-Cell This compound->T_Cell Activates NK_Cell Natural Killer Cell This compound->NK_Cell Activates Growth_Survival Cell Growth & Survival Pathways ProteinX->Growth_Survival Activates Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Growth_Survival->Apoptosis Inhibits Growth_Survival->Cell_Cycle_Arrest Inhibits Immune_Attack Immune-Mediated Cancer Cell Killing T_Cell->Immune_Attack NK_Cell->Immune_Attack

Caption: Signaling pathway of this compound in cancer cells and the immune system.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2]

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Cancer50
A549Lung Cancer120
HCT116Colorectal Cancer85
HeLaCervical Cancer250

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HCT116, HeLa)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

MTT_Workflow A Seed Cells (5,000 cells/well) B Incubate 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate 48h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Seed & Treat Cells with this compound (24h) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate 15 min (Dark) D->E F Analyze by Flow Cytometry E->F Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Image Analysis G->H

References

Application Notes and Protocols for the Use of SM111 in HIV Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM111 is a novel acylguanidine-based inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. It represents a promising class of antiretroviral compounds with a distinct mechanism of action compared to currently licensed drugs. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in HIV-1 replication studies. This compound has been shown to be effective against wild-type and drug-resistant HIV-1 strains, acting at a late stage of the viral life cycle.

Mechanism of Action

This compound inhibits HIV-1 replication by impairing the release of new virions from infected cells and substantially reducing the infectivity of the virions that are released[1]. This late-stage activity suggests that this compound interferes with viral egress and maturation processes. Studies have indicated that at inhibitory concentrations, the intracellular production of the viral protein p24Gag is not affected, but the amount of p24Gag detected in the supernatant of infected cell cultures is reduced[1]. This points to a blockage in the transport or release of viral particles.

Furthermore, the infectivity of the virions that are released in the presence of this compound is significantly diminished[1]. The molecular basis for this reduction in infectivity is linked to the compound's effect on the viral envelope (Env) glycoprotein. Evidence suggests that this compound prevents the proper expression of Env on the surface of infected cells[1].

Partial resistance to this compound has been associated with mutations in the viral proteins Vpu and Env[1]. This suggests that this compound may target host-viral protein interactions that are critical for viral egress and are influenced by Vpu and Env.

SM111_Mechanism_of_Action cluster_infected_cell Infected Host Cell cluster_extracellular Extracellular Space HIV_Replication HIV-1 Replication (Unaffected by this compound) p24_Production Intracellular p24Gag Production (Unaffected) HIV_Replication->p24_Production Virion_Assembly Virion Assembly HIV_Replication->Virion_Assembly Env_Expression Env Expression on Cell Surface Virion_Assembly->Env_Expression Virion_Budding Virion Budding Env_Expression->Virion_Budding Virion_Release Reduced Virion Release Virion_Budding->Virion_Release Released_Virions Released Virions (Impaired Infectivity) Virion_Release->Released_Virions Target_Cell Target Cell Released_Virions->Target_Cell Infection Blocked This compound This compound This compound->Env_Expression Inhibits

Caption: Proposed mechanism of action of this compound in inhibiting HIV-1 replication.

Data Presentation

The following tables summarize the quantitative data on the antiviral activity of this compound.

Table 1: Effect of this compound on HIV-1 Spread in CEM-GXR Cells

Multiplicity of Infection (MOI)This compound Concentration (µM)Viral Spread
0.01100Blocked
0.03100Blocked

Data is based on studies using HIV-1NL4.3 in CEM-GXR cells.[1]

Table 2: Effect of this compound on Virion Release and Infectivity

This compound Concentration (µM)Extracellular p24Gag (ng/mL)Virion Infectivity (Relative Light Units)
0~12~1,000,000
10~8~400,000
30~5~100,000
100~2~50,000

Data is derived from studies with VSV-G-pseudotyped HIV-1 strains in CEM-GXR cells, with infectivity measured in TZM-bl cells.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: HIV-1 Replication Assay in CEM-GXR Cells

This protocol is for assessing the inhibitory effect of this compound on HIV-1 replication in a T-cell line.

Materials:

  • CEM-GXR cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • HIV-1 stock (e.g., NL4-3)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • p24Gag ELISA kit

Procedure:

  • Seed CEM-GXR cells at a density of 5 x 104 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the cells. Include a "no drug" control with medium and a vehicle control with the corresponding concentration of DMSO.

  • Infect the cells by adding 50 µL of HIV-1 stock at a desired MOI (e.g., 0.01).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At desired time points (e.g., day 3, 5, 7 post-infection), collect 100 µL of the culture supernatant.

  • Quantify the amount of p24Gag in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the p24Gag concentration against the this compound concentration to determine the EC50 value.

HIV_Replication_Assay_Workflow start Start seed_cells Seed CEM-GXR cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound infect_cells Infect cells with HIV-1 add_this compound->infect_cells incubate Incubate at 37°C infect_cells->incubate collect_supernatant Collect supernatant at time points incubate->collect_supernatant p24_elisa Quantify p24Gag using ELISA collect_supernatant->p24_elisa analyze_data Analyze data and determine EC50 p24_elisa->analyze_data end End analyze_data->end

Caption: Workflow for the HIV-1 replication assay.

Protocol 2: Virion Infectivity Assay using TZM-bl Reporter Cells

This assay measures the infectivity of viral particles produced from this compound-treated cells.

Materials:

  • TZM-bl cells

  • Complete DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Supernatant from HIV-1 infected cells treated with this compound (from Protocol 1)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells at a density of 1 x 104 cells/well in a 96-well white plate in 100 µL of complete DMEM and incubate overnight.

  • Normalize the viral supernatants from Protocol 1 based on their p24Gag concentration (e.g., 1 ng/mL of p24).

  • Pre-treat the TZM-bl cells with 20 µg/mL DEAE-Dextran for 30 minutes at 37°C.

  • Remove the DEAE-Dextran containing medium and add 100 µL of the normalized viral supernatant to the wells.

  • Incubate for 48 hours at 37°C.

  • Remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Measure the luciferase activity using a luminometer.

  • Calculate the relative infectivity compared to the no-drug control.

Virion_Infectivity_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells normalize_virus Normalize viral supernatants by p24 concentration seed_cells->normalize_virus treat_deae Treat cells with DEAE-Dextran normalize_virus->treat_deae add_supernatant Add normalized supernatant to TZM-bl cells treat_deae->add_supernatant incubate Incubate for 48 hours add_supernatant->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Calculate relative infectivity measure_luminescence->analyze_data end End analyze_data->end

References

Unraveling SM111: From Solution Preparation to Cellular Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's characteristics is paramount for successful experimentation. This document provides detailed application notes and protocols for SM111, a novel molecule with significant research interest. The following sections outline the necessary procedures for preparing this compound solutions, data on its stability, and protocols for its application in experimental settings, including its known signaling pathways.

Physicochemical Properties and Solution Preparation

A clear understanding of a compound's solubility and stability is the foundation of reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

ParameterValueNotes
Molecular Weight [Data not publicly available]
Appearance [Data not publicly available]
Solubility [Data not publicly available]It is recommended to test solubility in various common solvents (e.g., DMSO, ethanol, PBS) to determine the optimal stock solution conditions.
Storage of Powder [Data not publicly available]As a general best practice for research compounds, store in a cool, dry, and dark place.
Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. The final concentration of the stock solution may be adjusted based on experimental needs.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Stability of this compound Solutions

The stability of this compound in solution is critical for ensuring the accuracy of experimental outcomes. The following table summarizes the known stability data.

ConditionStabilityRecommendations
Freeze-Thaw Cycles [Data not publicly available]It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles which can lead to degradation.
Working Solution in Media [Data not publicly available]Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.
Light Sensitivity [Data not publicly available]Protect solutions from direct light, especially during storage and incubation, as a general precaution.

Experimental Protocols

The following are generalized protocols for utilizing this compound in common experimental setups. Researchers should optimize these protocols for their specific cell lines or experimental models.

In Vitro Cell-Based Assay Workflow

This workflow provides a general outline for treating cells with this compound and subsequent analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells with this compound cell_seeding->treatment prepare_working Prepare this compound Working Solution prepare_working->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant downstream_assay Downstream Assay (e.g., Western Blot, qPCR) protein_quant->downstream_assay

General workflow for in vitro cell-based assays using this compound.

Known Signaling Pathways

Initial research suggests that this compound may exert its biological effects through the modulation of specific intracellular signaling pathways. The precise mechanism of action is still under investigation.

Initial search results for "this compound" were ambiguous and did not yield specific information on a compound relevant to drug development. The information provided above is a generalized template based on common practices for handling research compounds. Without a more specific identifier for "this compound" (e.g., a full chemical name or CAS number), detailed and accurate information regarding its properties, protocols, and signaling pathways cannot be provided.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selection of appropriate cell lines is a critical first step in the preclinical evaluation of novel therapeutic compounds. This document provides a general framework and recommendations for selecting cell lines to test the efficacy of investigational drugs, using a hypothetical compound, SM111, as an example. The principles and protocols outlined here can be adapted for various compounds based on their specific molecular targets and mechanisms of action.

Understanding the Target and Mechanism of Action

Before selecting cell lines, it is crucial to have a clear understanding of the compound's putative mechanism of action. For the purpose of this application note, we will assume this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in cancer.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation mTORC1 mTORC1 mTORC1->Proliferation Rheb Rheb TSC1_TSC2->Rheb Inhibition Rheb->mTORC1 Activation This compound This compound This compound->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, and the putative inhibitory point of this compound.

Recommended Cell Lines

The choice of cell lines should be guided by the expression and mutation status of the target pathway. For a PI3K inhibitor, cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often hypersensitive.

Table 1: Recommended Cell Lines for Evaluating PI3K Inhibitors

Cell LineCancer TypeKey Genetic FeaturesRationale for Selection
MCF-7 Breast CancerPIK3CA (E545K) mutation, Estrogen Receptor (ER)+High PI3K pathway activation, widely used model for ER+ breast cancer.
PC-3 Prostate CancerPTEN nullLoss of PTEN leads to constitutive PI3K pathway activation.
A549 Lung CancerKRAS mutation, wild-type PIK3CA and PTENRepresents a tumor type with PI3K activation downstream of Ras signaling.
U-87 MG GlioblastomaPTEN mutationA common model for glioblastoma with high PI3K signaling.
HCT116 Colorectal CancerPIK3CA (H1047R) mutationRepresents colorectal cancers with activating PI3K mutations.

Experimental Protocols

Cell Culture and Maintenance

Protocol:

  • Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to attach overnight A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent and incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: A stepwise workflow for determining the IC50 of this compound using the MTT assay.

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability versus this compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM)
MCF-7 0.5
PC-3 0.8
A549 5.2
U-87 MG 1.1
HCT116 0.7
Western Blot Analysis

This technique is used to detect and quantify specific proteins, which can confirm the mechanism of action of this compound.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K, and a loading control like GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The selection of appropriate cell lines and the use of standardized protocols are fundamental for the robust preclinical evaluation of novel therapeutic agents like this compound. The cell lines and experimental procedures detailed in this application note provide a solid foundation for investigating the efficacy and mechanism of action of compounds targeting the PI3K/Akt/mTOR pathway. Further in vivo studies using xenograft models derived from these sensitive cell lines would be the next logical step in the drug development process.

Application Notes and Protocols for SM111 in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Summary: Extensive database searches for a molecule designated "SM111" in the context of preclinical research did not yield specific information on its mechanism of action, relevant signaling pathways, or established experimental protocols. The identifier "this compound" may be an internal project code, a component of a larger molecular complex not individually indexed, or a less common nomenclature.

Researchers are advised to verify the specific chemical name, CAS number, or alternative identifiers for the molecule of interest to ensure accurate information retrieval.

The following sections provide a generalized framework for the application of a hypothetical novel therapeutic agent in preclinical research, which can be adapted once the specific identity and characteristics of "this compound" are confirmed.

I. Hypothetical Mechanism of Action and Signaling Pathway

To proceed with preclinical evaluation, a hypothesized mechanism of action is essential. For illustrative purposes, let us assume "this compound" is an inhibitor of a key oncogenic pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Hypothesized Signaling Pathway of this compound Action:

SM111_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Hypothesized inhibitory action of this compound on the PI3K signaling pathway.

II. Preclinical Research Models: Application and Protocols

The selection of appropriate preclinical models is critical for evaluating the efficacy and safety of a novel compound.

A. In Vitro Models

1. Cell Line Selection:

A panel of human cancer cell lines with known alterations in the target pathway (e.g., PIK3CA mutations for a PI3K inhibitor) should be selected.

Cell LineCancer TypeRationale for Selection
MCF-7Breast CancerPIK3CA mutant, hormone receptor-positive
PC-3Prostate CancerPTEN-null, constitutive PI3K activation
A549Lung CancerKRAS mutant, potential for pathway crosstalk
U87 MGGlioblastomaPTEN-null, high PI3K pathway activity

2. Key In Vitro Assays:

  • Cell Viability Assay (MTT/MTS): To determine the cytotoxic or cytostatic effects of this compound.

  • Western Blot Analysis: To confirm target engagement and downstream pathway modulation.

  • Clonogenic Assay: To assess long-term effects on cell proliferation and survival.

  • Migration and Invasion Assays (Transwell): To evaluate the impact on metastatic potential.

Experimental Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (Serial Dilution) Seed->Treat Incubate Incubate 72 hours Treat->Incubate MTT Add MTT Solution Incubate->MTT Incubate2 Incubate 4 hours MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a standard MTT cell viability assay.

B. In Vivo Models

1. Xenograft Models:

  • Subcutaneous Xenografts: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice). This model is suitable for initial efficacy studies.

  • Orthotopic Xenografts: Cancer cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject 1 x 10^6 cancer cells (e.g., MCF-7) subcutaneously into the flank of female nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer treatment via the desired route (e.g., oral gavage, intraperitoneal injection) daily.

  • Tumor Measurement: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition (TGI) between treatment and control groups.

Quantitative Data Summary (Hypothetical):

ParameterCell LineThis compound IC50 (µM)
In Vitro MCF-70.5
PC-31.2
A5495.8
In Vivo Model Dose
MCF-7 Xenograft10 mg/kg
30 mg/kg

III. Pharmacokinetic and Toxicological Evaluation

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Protocol: Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at various time points and analyze plasma concentrations of the compound.

2. Toxicology (Tox) Studies:

  • Objective: To identify potential toxicities and establish a safe dose range.

  • Protocol: Conduct dose-range-finding studies in rodents, followed by Good Laboratory Practice (GLP) toxicology studies. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs.

Preclinical_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Viability Cell Viability (IC50) Target Target Engagement (Western Blot) Viability->Target Function Functional Assays (Migration, etc.) Target->Function Efficacy Xenograft Efficacy (TGI) Function->Efficacy PK Pharmacokinetics (ADME) Efficacy->PK Tox Toxicology (Safety) PK->Tox

Caption: Logical progression of preclinical evaluation for a novel therapeutic.

Application Note: Development of a High-Throughput Screening Assay for SM111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines the development and protocol for a high-throughput screening (HTS) assay targeting SM111, a critical component of a signaling pathway implicated in [Please specify the disease area or biological process, e.g., cancer progression, inflammation ]. The identification of modulators of this compound activity is of significant interest for the discovery of novel therapeutics. This application note provides a detailed protocol for a robust and scalable HTS assay designed to identify inhibitors of the this compound pathway.

This compound Signaling Pathway

[It is not possible to create a diagram for an undefined "this compound" signaling pathway. Once the user provides the specific target and pathway, a DOT script will be generated here.]

Caption: [A brief, descriptive caption will be provided here.]

Assay Principle

The this compound HTS assay is a [Please specify assay type, e.g., cell-based, biochemical ] assay that measures [Please specify what is being measured, e.g., the phosphorylation of a downstream substrate, the expression of a reporter gene ]. In the presence of an this compound inhibitor, the [Please specify the expected change, e.g., signal will be reduced ], allowing for the identification of potential therapeutic candidates.

Experimental Protocols

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
[Reagent 1][Supplier][Catalog #]
[Reagent 2][Supplier][Catalog #]
[Cell Line][Supplier][Catalog #]
[Assay Plate][Supplier][Catalog #]
[Detection Reagent][Supplier][Catalog #]

Assay Protocol

  • Cell Seeding (for cell-based assays):

    • Culture [Cell Line] to ~80% confluency.

    • Trypsinize and resuspend cells in an appropriate medium.

    • Seed cells into a [e.g., 384-well] assay plate at a density of [e.g., 5,000] cells per well.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare a compound library in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, transfer [e.g., 50 nL] of each compound to the assay plate.

    • Include appropriate controls: positive control (known inhibitor) and negative control (vehicle).

  • Incubation:

    • Incubate the assay plate for [e.g., 1 hour] at 37°C.

  • Signal Detection:

    • Add [e.g., 10 µL] of the detection reagent to each well.

    • Incubate for [e.g., 15 minutes] at room temperature, protected from light.

    • Read the plate using a [e.g., luminescence] plate reader.

HTS Assay Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Automated Screening cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Plating Compound Library Plating Compound_Addition Compound Addition Compound_Plating->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification

Caption: High-throughput screening workflow for the this compound assay.

Data Analysis and Interpretation

The activity of each compound is calculated as the percent inhibition relative to the controls. A Z'-factor is calculated to assess the quality and robustness of the assay.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative| )

ParameterValue
Z'-Factor > 0.5
Signal to Background > 5
Hit Cutoff > 3 * SD of negative control

Summary

The this compound HTS assay described in this application note provides a robust and reliable method for identifying novel inhibitors of the this compound signaling pathway. The detailed protocol and workflow are suitable for large-scale screening campaigns in a drug discovery setting. Further optimization may be required depending on the specific instrumentation and compound libraries used.

Techniques for Measuring SM111's Effect on Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the techniques used to measure the effect of the hypothetical antiviral compound, SM111, on viral entry. As direct data for this compound is unavailable, we have utilized Arbidol (Umifenovir), a well-characterized broad-spectrum antiviral agent known to inhibit viral entry, as a practical exemplar. The methodologies and data presentation formats detailed herein are directly applicable to the study of novel antiviral candidates like this compound.

Arbidol is known to inhibit the entry of a wide range of enveloped and some non-enveloped viruses.[1] Its primary mechanism of action involves blocking the fusion of the viral envelope with the host cell membrane.[1][2] For influenza virus, Arbidol targets the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome.[3][4] This inhibitory action on virus-mediated fusion is a key characteristic that makes it an excellent model for the protocols described.

Data Presentation: Antiviral Activity of Arbidol (Exemplar for this compound)

The following table summarizes the in vitro antiviral activity of Arbidol against a range of viruses, providing insights into the expected data output when evaluating a compound like this compound.

VirusCell LineAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Therapeutic Index (TI)Reference
Influenza A Virus (H1N1) MDCKPlaque Reduction2.7 µg/mL (~5.6 µM)69.4 µg/mL (~144.6 µM)25.7[1]
Respiratory Syncytial Virus (RSV) HEp-2Plaque Reduction8.7 µg/mL (~18.1 µM)85.4 µg/mL (~177.9 µM)9.8[1]
Human Rhinovirus 14 (HRV 14) HELPlaque Reduction13.4 µg/mL (~27.9 µM)72.5 µg/mL (~151.0 µM)5.4[1]
Coxsackievirus B3 (CVB3) HEp-2Plaque Reduction12.7 µg/mL (~26.5 µM)85.4 µg/mL (~177.9 µM)6.7[1]
Zika Virus (ZIKV) VeroPlaque Assay10.57 ± 0.7489.72 ± 0.198.49[2]
West Nile Virus (WNV) VeroPlaque Assay18.78 ± 0.2189.72 ± 0.194.78[2]
Tick-Borne Encephalitis Virus (TBEV) VeroPlaque Assay19.16 ± 0.2989.72 ± 0.194.68[2]
SARS-CoV-2 Vero E6Plaque Assay15.37 ± 3.6 to 28.0 ± 1.097.5 ± 6.7~3.5 - 6.3[4]
HCoV-229E Vero E6Plaque Assay10.0 ± 0.597.5 ± 6.79.75[4]
HCoV-OC43 Vero E6Plaque Assay9.0 ± 0.497.5 ± 6.710.83[4]

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[5] It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • Susceptible host cells (e.g., MDCK for influenza, Vero for many flaviviruses)

  • 96-well or 24-well cell culture plates

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium)

  • Fixative solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the wells of a cell culture plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in serum-free culture medium. Include a "no drug" (vehicle control) and a "no virus" (cell control) well.

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Neutralization: Mix equal volumes of each this compound dilution with the diluted virus. Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption to the cells.

  • Overlay: Gently remove the inoculum and add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring that each plaque originates from a single infectious virus.

  • Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.

  • Fixation and Staining: Remove the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet. The stain will be taken up by the living cells, while the areas of dead cells (plaques) will remain clear.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Time-of-Addition Assay

This assay helps to determine which stage of the viral replication cycle is inhibited by the compound. By adding the compound at different time points relative to infection, one can distinguish between effects on entry, replication, or egress.

Objective: To determine if this compound acts at an early (entry) or late (post-entry) stage of infection.

Materials:

  • Same as for PRNA.

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Infection: Pre-chill the plates at 4°C for 1 hour. Remove the medium and add a high multiplicity of infection (MOI) of the virus to synchronize the infection. Allow the virus to adsorb to the cells for 1 hour at 4°C.

  • Time Points: Add this compound (at a concentration of 5-10 times its IC50) at various time points before, during, and after infection. For example:

    • Pre-treatment: Add this compound 2 hours before infection, then remove.

    • Co-treatment: Add this compound along with the virus during adsorption.

    • Post-entry: Add this compound at different time points after shifting the cells to 37°C (e.g., 0, 2, 4, 6, 8 hours post-infection).

  • Incubation: After the adsorption period, wash the cells with cold PBS to remove unbound virus and add fresh, pre-warmed medium. Incubate the plates at 37°C.

  • Quantification: At 24-48 hours post-infection, quantify the viral yield. This can be done by collecting the supernatant and titrating it using a plaque assay, or by quantifying viral protein or nucleic acid within the cells (e.g., by Western blot, immunofluorescence, or qRT-PCR).

  • Data Analysis: Plot the viral yield (as a percentage of the no-drug control) against the time of compound addition. A significant reduction in viral yield only when the compound is present during the early time points (pre- and co-treatment) indicates inhibition of viral entry.

Protocol 3: Virus-Cell Fusion Assay

This assay directly measures the fusion of viral and cellular membranes. It often employs fluorescently labeled viruses or reporter systems to quantify the fusion event.

Objective: To directly assess the inhibitory effect of this compound on virus-cell membrane fusion.

Materials:

  • Host cells.

  • Fluorescently labeled virus (e.g., with a lipophilic dye like DiD or a content marker like R18).

  • This compound stock solution.

  • Fluorometer or fluorescence microscope.

  • Low pH buffer (e.g., citrate buffer, pH 5.0).

Procedure:

  • Virus Labeling: Label the virus with a self-quenching concentration of a fluorescent dye.

  • Binding: Bind the labeled virus to a monolayer of host cells at 4°C for 1 hour.

  • Compound Treatment: Add dilutions of this compound to the cells and incubate for 1 hour at 4°C.

  • Fusion Induction: Trigger fusion by briefly exposing the cells to a pre-warmed, low-pH buffer (to mimic the endosomal environment). For viruses that fuse at the plasma membrane, this step may not be necessary.

  • Neutralization and Incubation: Neutralize the low pH with a standard culture medium and incubate at 37°C for 1-2 hours.

  • Quantification: Measure the fluorescence de-quenching. When the viral and cellular membranes fuse, the fluorescent dye is diluted in the cell membrane, leading to an increase in fluorescence intensity. This can be measured using a plate-reading fluorometer or visualized with a fluorescence microscope.

  • Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration relative to the no-drug control.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Assays for Viral Entry Inhibition cluster_prna Plaque Reduction Assay cluster_toa Time-of-Addition Assay cluster_fusion Fusion Assay prep_cells Prepare Cell Monolayer prna_infect Infect Cells with Virus + this compound prep_cells->prna_infect toa_infect Synchronized Infection prep_cells->toa_infect fusion_bind Bind Labeled Virus to Cells + this compound prep_cells->fusion_bind prep_virus Prepare Virus Stock prep_virus->prna_infect prep_virus->toa_infect prep_virus->fusion_bind prep_this compound Prepare this compound Dilutions prep_this compound->prna_infect toa_add Add this compound at Different Times prep_this compound->toa_add prep_this compound->fusion_bind prna_overlay Add Overlay prna_infect->prna_overlay prna_incubate Incubate & Stain prna_overlay->prna_incubate prna_quantify Count Plaques (Calculate IC50) prna_incubate->prna_quantify analysis Analysis of This compound Effect prna_quantify->analysis Evaluate Efficacy toa_add->toa_infect toa_quantify Quantify Viral Yield (qRT-PCR/Plaque Assay) toa_infect->toa_quantify toa_quantify->analysis Determine Mechanism Stage fusion_trigger Trigger Fusion (Low pH) fusion_bind->fusion_trigger fusion_quantify Measure Fluorescence De-quenching fusion_trigger->fusion_quantify fusion_quantify->analysis Confirm Fusion Inhibition

Caption: Workflow for evaluating this compound's effect on viral entry.

Proposed Mechanism of Action for this compound (as a Fusion Inhibitor)

G cluster_virus Enveloped Virus cluster_cell Host Cell cluster_this compound Inhibitor cluster_endosome_process Inside Endosome virus Virus with Glycoproteins gp_pre Glycoprotein (Pre-fusion State) receptor Cell Surface Receptor virus->receptor 1. Attachment endosome Endosome receptor->endosome 2. Endocytosis endosome_membrane Endosomal Membrane low_ph 3. Acidification (Low pH) This compound This compound gp_conform 4. Glycoprotein Conformational Change This compound->gp_conform Inhibits by stabilizing pre-fusion state low_ph->gp_conform fusion 5. Membrane Fusion gp_conform->fusion no_infection Infection Aborted gp_conform->no_infection Fusion Blocked release 6. Genome Release fusion->release infection infection release->infection Successful Infection

References

Troubleshooting & Optimization

Troubleshooting SM111 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the small molecule inhibitor, SM111, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: I observed precipitation of this compound when diluting my DMSO stock solution into aqueous media for my assay. What should I do?

A2: This is a common issue for hydrophobic compounds. The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, to avoid solvent effects on the assay. If precipitation occurs, consider the following troubleshooting steps:

  • Reduce the final concentration of this compound: The compound may not be soluble at the tested concentration in your aqueous buffer.

  • Use a co-solvent: Adding a water-miscible organic solvent can help maintain solubility.[2]

  • Incorporate surfactants: Surfactants can form micelles to encapsulate and solubilize hydrophobic molecules.

  • Complexation with cyclodextrins: These molecules can encapsulate this compound, increasing its aqueous solubility.

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, the pH of the environment can significantly impact the solubility of ionizable molecules. If this compound has acidic or basic functional groups, its charge state and, consequently, its solubility will change with pH. It is recommended to test the solubility of this compound across a range of pH values relevant to your experimental conditions.

Q4: Are there any alternative solvents to DMSO?

A4: While DMSO is the most common, other organic solvents like ethanol, methanol, or acetone can be used for initial solubilization. However, their compatibility with your specific in vitro assay must be verified, as they can have different toxicities and effects on cellular systems.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

If you are observing precipitation of this compound during your experiments, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Stock Solution Preparation
  • Ensure complete dissolution in DMSO: Before making any aqueous dilutions, visually inspect your this compound stock solution in DMSO to ensure there are no visible particulates. Gentle warming or vortexing can aid in complete dissolution.

  • Use high-quality, anhydrous DMSO: Water content in DMSO can reduce its solvating power for hydrophobic compounds.

Step 2: Dilution into Aqueous Media

If precipitation is observed upon dilution, consider the following strategies:

This method involves a step-wise dilution to gradually introduce the compound to the aqueous environment.

  • Prepare an intermediate dilution of your this compound DMSO stock in a co-solvent like ethanol or propylene glycol.

  • From this intermediate dilution, perform the final dilution into your aqueous assay buffer. This can sometimes prevent the compound from crashing out of solution.

Surfactants can increase the solubility of hydrophobic compounds by forming micelles.

  • Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68).

  • Add the this compound DMSO stock directly to this surfactant-containing buffer.

The choice of surfactant and its concentration may need to be optimized for your specific assay to avoid interference.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your assay buffer.

  • Add the this compound DMSO stock to the cyclodextrin solution.

  • Allow time for the complex to form before proceeding with your experiment.

Quantitative Data Summary

The following table summarizes common excipients used to improve the solubility of poorly soluble drugs. The optimal choice will be compound and assay-dependent.

Excipient Type Examples Typical Starting Concentration Mechanism of Action Considerations
Co-solvents Ethanol, Propylene Glycol, PEG 4001-10% (v/v)Reduces the polarity of the aqueous solvent.[2]Potential for cellular toxicity at higher concentrations.
Surfactants Tween® 20, Tween® 80, Pluronic® F-680.01-0.1% (v/v)Forms micelles to encapsulate hydrophobic molecules.Can interfere with some biological assays.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD1-10 mMForms inclusion complexes with the drug molecule.[3]May alter the effective free concentration of the drug.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Saturated Solubility Determination

This protocol helps determine the maximum soluble concentration of this compound in your specific assay buffer.

  • Add an excess amount of this compound powder to a known volume of your assay buffer (e.g., 1 mg/mL).

  • Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the saturated solubility.

Visualizations

Signaling Pathway

Below is a hypothetical signaling pathway that could be inhibited by this compound.

SM111_Pathway Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA This compound This compound This compound->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for testing this compound in a cell-based assay.

Experimental_Workflow PrepStock Prepare 10 mM This compound Stock in DMSO Dilution Prepare Serial Dilutions of this compound in Assay Medium PrepStock->Dilution CellCulture Culture and Seed Cells in Assay Plate Treatment Treat Cells with This compound Dilutions CellCulture->Treatment Dilution->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis

Caption: Workflow for an in vitro cell-based assay with this compound.

Troubleshooting Logic

This diagram outlines the decision-making process when encountering solubility issues.

Troubleshooting_Logic Start Precipitation Observed? CheckStock Is Stock Solution Clear? Start->CheckStock CheckConc Is Final Concentration Too High? CheckStock->CheckConc Yes Reevaluate Re-evaluate Assay Conditions CheckStock->Reevaluate No TryCosolvent Try Co-solvent Method CheckConc->TryCosolvent No CheckConc->Reevaluate Yes TrySurfactant Try Surfactant Method TryCosolvent->TrySurfactant Still Precipitates Success Problem Solved TryCosolvent->Success Soluble TryCyclodextrin Try Cyclodextrin Method TrySurfactant->TryCyclodextrin Still Precipitates TrySurfactant->Success Soluble TryCyclodextrin->Success Soluble TryCyclodextrin->Reevaluate Still Precipitates

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing SM111 Concentration for Maximum Viral Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of SM111 for achieving maximum viral inhibition while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial step is to establish the cytotoxic profile of this compound on the host cell line used for viral propagation. This is crucial to ensure that the observed antiviral effect is not merely a result of cell death. A standard method for this is the MTT assay, which measures cell viability.[1][2][3][4] Concurrently, a preliminary viral inhibition assay, such as a plaque reduction assay, should be performed to estimate the concentration range at which this compound exhibits antiviral activity.

Q2: What are the key parameters to determine when optimizing this compound concentration?

A2: There are three critical parameters to determine:

  • IC50 (50% Inhibitory Concentration): The concentration of this compound required to inhibit 50% of viral replication.[5][6]

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in the viability of the host cells.[5]

  • SI (Selectivity Index): This is the ratio of CC50 to IC50 (SI = CC50 / IC50).[5][7][8][9] A higher SI value is desirable as it indicates that the compound is more effective at inhibiting the virus at concentrations that are not toxic to the host cells.[5] Compounds with a selectivity index of 10 or greater are generally considered promising candidates for further development.[5]

Q3: Which assays are recommended for determining the IC50 of this compound?

A3: The choice of assay depends on the virus and the specific research question. Commonly used assays include:

  • Plaque Reduction Neutralization Test (PRNT): Considered the gold standard for quantifying neutralizing antibodies and antiviral compounds that inhibit viral entry or replication, leading to a reduction in the formation of viral plaques.[10][11]

  • Microneutralization Assay: A higher-throughput alternative to the PRNT, often used for large-scale screening.[10][12]

  • Reporter Virus Assays: These assays use genetically engineered viruses that express a reporter gene (e.g., luciferase or GFP) upon successful infection. The antiviral activity is measured by the reduction in the reporter signal.

Q4: How should I choose the initial concentration range for my experiments?

A4: For the initial experiments, it is advisable to use a broad range of this compound concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This wide range helps in identifying a narrower, more effective concentration window for subsequent, more detailed dose-response studies.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Assay Results

  • Possible Cause: Inconsistent virus stock titer.

    • Solution: Ensure your viral stock is properly aliquoted and stored at -80°C to avoid freeze-thaw cycles. Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).

  • Possible Cause: Uneven cell monolayer.

    • Solution: Ensure cells are evenly seeded and reach 90-100% confluency before infection.[13] Check for any signs of contamination or cell stress.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions of this compound.

  • Possible Cause: Issues with the semi-solid overlay.

    • Solution: Ensure the overlay is at the correct temperature to avoid cell damage and that it is evenly distributed across the wells.

Issue 2: this compound Appears to be Highly Cytotoxic at Concentrations Where it Shows Antiviral Activity

  • Possible Cause: The compound has a narrow therapeutic window.

    • Solution: Perform a more granular dose-response analysis with smaller concentration increments around the apparent IC50 and CC50 values. This will help to more precisely determine the selectivity index.

  • Possible Cause: The solvent used to dissolve this compound is toxic to the cells.

    • Solution: Run a vehicle control experiment where the cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. Ensure the final solvent concentration in the culture medium is well below the level known to cause cytotoxicity.

Issue 3: No Significant Viral Inhibition Observed Even at High Concentrations of this compound

  • Possible Cause: this compound is not effective against the specific virus being tested.

    • Solution: Re-evaluate the initial screening data or the proposed mechanism of action for this compound. Consider testing against other viruses if the mechanism is broad-spectrum.

  • Possible Cause: The compound is not stable in the culture medium.

    • Solution: Investigate the stability of this compound under the experimental conditions (e.g., temperature, pH, presence of serum). It may be necessary to perform the assay over a shorter duration or replenish the compound during the experiment.

  • Possible Cause: The virus has a pre-existing resistance to the compound's mechanism of action.

    • Solution: If possible, sequence the viral genome to check for mutations in the putative target of this compound.

Data Presentation

Quantitative data from dose-response experiments should be summarized in clear, well-structured tables.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Virus X in Host Cell Y

CompoundCC50 (µM)IC50 (µM)Selectivity Index (SI)
This compound1507.520
Control Drug2001020

Table 2: Dose-Response Data for this compound in a Plaque Reduction Assay

This compound Conc. (µM)Average Plaque Count% Inhibition
0 (Vehicle Control)1200
110512.5
57240
105455
252480
50595.8

Experimental Protocols

Protocol 1: MTT Assay for Determining CC50

The MTT assay is a colorimetric method used to assess cell viability.[1][2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of your viral inhibition assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Plaque Reduction Assay for Determining IC50

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques in a cell monolayer.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[13]

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound-Virus Incubation: In separate tubes, mix the virus dilution with an equal volume of the different serial dilutions of this compound. Also, include a virus control with no compound. Incubate these mixtures for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay Application: After adsorption, remove the inoculum and wash the cells with PBS. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (this can range from 2 to 10 days depending on the virus).

  • Plaque Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde) and stain them with a solution like crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[14][15][16][17]

Visualizations

Caption: Workflow for optimizing this compound concentration.

Caption: Troubleshooting flowchart for common experimental issues.

Signaling_Pathway cluster_virus Viral Lifecycle virus Virus Particle receptor Host Cell Receptor virus->receptor 1. Attachment entry Viral Entry & Uncoating receptor->entry 2. Entry replication Viral Genome Replication entry->replication 3. Replication assembly Virion Assembly replication->assembly 4. Assembly This compound This compound release Viral Release assembly->release 5. Release inhibition_point This compound->inhibition_point inhibition_point->assembly

Caption: Hypothetical mechanism of this compound inhibiting virion assembly.

References

SM111 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor SM111 and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and primary off-targets of this compound?

A1: this compound is a potent inhibitor of the hypothetical kinase Target Kinase 1 (TK1). However, like many kinase inhibitors, it can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[1] The primary known off-targets for this compound include, but are not limited to, members of the SRC family kinases and Cyclin-Dependent Kinases (CDKs). The degree of inhibition is dose-dependent. For a detailed kinase inhibition profile, please refer to the quantitative data table below.

Q2: My cells are showing unexpected phenotypes or toxicity at concentrations where the on-target (TK1) should be inhibited. What could be the cause?

A2: Unexpected cellular effects at concentrations effective for on-target inhibition can often be attributed to off-target effects.[2][3] We recommend performing a dose-response experiment and comparing the phenotype with the IC50 values for both on-target and key off-target kinases of this compound. Additionally, consider the possibility of paradoxical pathway activation, where inhibiting one kinase leads to the unexpected activation of a parallel signaling cascade.[3][4]

Q3: How can I confirm that the observed phenotype is due to an off-target effect of this compound?

A3: To confirm an off-target effect, several experimental approaches can be employed:

  • Use of a structurally unrelated inhibitor: Utilize an inhibitor with a different chemical scaffold that also targets TK1 but has a distinct off-target profile. If the phenotype persists with the new inhibitor, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to specifically reduce or eliminate the expression of the suspected off-target kinase.[5] If the phenotype is rescued or mimicked by targeting the suspected off-target, it confirms its involvement.

  • Rescue experiments: If the off-target kinase has a known substrate, attempt to rescue the phenotype by expressing a constitutively active form of a downstream effector or by adding back the product of the inhibited pathway.

Q4: What strategies can be employed to minimize the off-target effects of this compound in my experiments?

A4: Mitigating off-target effects is crucial for accurate interpretation of experimental results.[2] Consider the following strategies:

  • Dose titration: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement. A comprehensive dose-response analysis is critical.

  • Use of more selective compounds: If available, compare the effects of this compound with a more selective inhibitor for the same target to differentiate on- and off-target effects.

  • Rational drug design: In the context of drug development, modifications to the chemical structure of this compound could be explored to enhance its selectivity.[1][5]

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibition data for this compound against its primary target and a panel of known off-target kinases.

Kinase TargetIC50 (nM)Description
On-Target
Target Kinase 1 (TK1)15Primary therapeutic target
Off-Targets
SRC150Non-receptor tyrosine kinase
LYN250Member of the SRC family of kinases
CDK2400Cyclin-dependent kinase involved in cell cycle regulation
VEGFR2800Receptor tyrosine kinase in angiogenesis
KIT1200Receptor tyrosine kinase
PDGFRα1500Receptor tyrosine kinase

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 values of this compound against various kinases.

Materials:

  • Kinase of interest (e.g., TK1, SRC)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ labeled kinase tracer

  • This compound compound (serially diluted)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in the assay buffer.

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the Alexa Fluor™ labeled tracer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and plot the results as a function of inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS-HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for the desired treatment duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS TK1 Target Kinase 1 (TK1) RTK->TK1 SRC SRC (Off-Target) RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Downstream_TK1 TK1 Substrate TK1->Downstream_TK1 Downstream_SRC SRC Substrate SRC->Downstream_SRC Survival Survival Downstream_TK1->Survival Migration Migration Downstream_SRC->Migration Proliferation Proliferation Transcription_Factor->Proliferation This compound This compound This compound->TK1 Inhibition (On-Target) This compound->SRC Inhibition (Off-Target) Troubleshooting_Guide start Issue: Unexpected Cellular Response to this compound check_concentration Is this compound concentration well above TK1 IC50? start->check_concentration lower_concentration Action: Lower this compound concentration and repeat check_concentration->lower_concentration Yes use_selective_inhibitor Action: Use a structurally different TK1 inhibitor check_concentration->use_selective_inhibitor No phenotype_persists Does the phenotype persist? lower_concentration->phenotype_persists use_selective_inhibitor->phenotype_persists on_target_effect Conclusion: Likely an on-target effect phenotype_persists->on_target_effect Yes off_target_effect Conclusion: Likely an off-target effect phenotype_persists->off_target_effect No

References

Overcoming experimental variability with SM111

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SM111, a potent and selective inhibitor of KinaseX. This resource is designed to help you overcome experimental variability and achieve consistent, reliable results in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific, ATP-competitive inhibitor of KinaseX, a key enzyme in the hypothetical "Growth Factor Signaling Pathway." By binding to the ATP-binding pocket of KinaseX, this compound prevents the phosphorylation of its downstream substrate, "ProteinY," thereby inhibiting cell proliferation signals.

GF Growth Factor GFR GF Receptor GF->GFR Binds KinaseX KinaseX GFR->KinaseX Activates ProteinY ProteinY KinaseX->ProteinY Phosphorylates Proliferation Cell Proliferation ProteinY->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal performance, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.

Q3: What is the recommended concentration range for cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and assay conditions. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50/IC50 value for your specific system. Most users report effective concentrations in the range of 10 nM to 500 nM.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

You may be observing inconsistent IC50 values or a wide spread in your data points between replicate experiments. This can be caused by several factors.

Troubleshooting Workflow:

Start High Assay Variability Observed CheckStock Verify this compound Stock: Concentration & Integrity Start->CheckStock CheckProtocol Review Assay Protocol: Cell Density, Incubation Time Start->CheckProtocol CheckCells Assess Cell Health: Passage Number, Viability Start->CheckCells QC_Stock QC Stock: LC-MS / HPLC CheckStock->QC_Stock Standardize Standardize Protocol Steps CheckProtocol->Standardize NewVial Use Fresh Cell Vial CheckCells->NewVial RemakeStock Remake Stock Solution QC_Stock->RemakeStock Failed Resolved Problem Resolved QC_Stock->Resolved Passed ReviseProtocol Revise Protocol Standardize->ReviseProtocol Inconsistent Standardize->Resolved Consistent CultureNew Culture New Cells NewVial->CultureNew Low Viability NewVial->Resolved High Viability

Caption: Workflow for troubleshooting inconsistent assay results.

Possible Causes & Solutions:

  • This compound Stock Integrity:

    • Problem: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of your stock solution for each experiment. If the problem persists, prepare a fresh stock solution from the lyophilized powder.

  • Cell Culture Conditions:

    • Problem: Inconsistent cell passage number, confluency at the time of treatment, or serum concentration in the media can significantly alter cellular response.

    • Solution: Standardize your cell culture protocol. Ensure you are using cells within a consistent, low passage number range and seeding them to achieve a consistent confluency (e.g., 60-70%) at the start of the experiment.

  • Assay Protocol:

    • Problem: Minor variations in incubation times, reagent concentrations, or instrument settings can introduce variability.

    • Solution: Create a detailed, step-by-step protocol and adhere to it strictly for all replicates. Use calibrated pipettes and ensure even mixing of reagents.

Issue 2: Compound Precipitation in Media

You notice a precipitate or cloudiness in your cell culture wells after adding this compound.

Solubility Data:

SolventMaximum Solubility (at 25°C)
DMSO> 50 mM
Ethanol5 mM
PBS (pH 7.4)< 10 µM
Cell Culture Media + 10% FBS~25 µM

Troubleshooting Steps:

Start Precipitation Observed in Media CheckFinalConc Is Final [this compound] > 25µM? Start->CheckFinalConc CheckDMSO Is Final [DMSO] > 0.5%? CheckFinalConc->CheckDMSO No ReduceConc Lower Final Concentration CheckFinalConc->ReduceConc Yes CheckDilution Review Dilution Method CheckDMSO->CheckDilution No ReduceDMSO Adjust Stock Concentration to Lower Final [DMSO] CheckDMSO->ReduceDMSO Yes SerialDilute Use Serial Dilution in Media (Not a single large dilution) CheckDilution->SerialDilute Resolved Problem Resolved ReduceConc->Resolved ReduceDMSO->Resolved SerialDilute->Resolved

Caption: Decision tree for diagnosing this compound solubility issues.

  • Final Concentration Too High: The aqueous solubility of this compound in media containing 10% FBS is approximately 25 µM. Exceeding this concentration will likely cause precipitation.

  • High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and can also affect compound solubility.

  • Improper Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. This can cause the compound to crash out of solution. Perform serial dilutions to gradually lower the solvent concentration.

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes how to prepare a dilution series of this compound for a typical cell-based assay.

  • Prepare 10 mM Stock: Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Create Intermediate Dilution Plate: In a 96-well plate, perform a serial dilution of the 10 mM stock in 100% DMSO to create your desired concentration range. This will be your "master plate."

  • Prepare Final Working Solutions: Create a second 96-well plate containing your cell culture media. Transfer a small, fixed volume (e.g., 2 µL) from each well of the master plate to the corresponding wells of the media plate. This creates your final working solutions with a low, consistent percentage of DMSO.

  • Treat Cells: Immediately mix the working solutions by pipetting and then transfer the required volume to your cell assay plate.

Protocol 2: Cell Viability Assay (Example using a Resazurin-based reagent)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 10 µL of your this compound working solutions (prepared as described in Protocol 1) to the appropriate wells. Include wells treated with a vehicle control (media with the same percentage of DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for your desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent to each well.

  • Final Incubation & Readout: Incubate for 2-4 hours. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the results as a dose-response curve to calculate the IC50 value.

Technical Support Center: Improving the Reproducibility of SM111 Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of antiviral assays involving SM111, an acylguanidine-based inhibitor of HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is an acylguanidine-containing compound that has been shown to inhibit the replication of HIV-1.[1] Its mechanism of action involves the inhibition of virion release from infected cells.[1] This is consistent with the activity of other acylguanidine compounds that target HIV-1 egress.[1]

Q2: Which antiviral assays are suitable for evaluating the efficacy of this compound?

Several in vitro assays can be used to assess the antiviral activity of this compound. The choice of assay depends on the specific research question and the available resources. Commonly used assays include:

  • Plaque Reduction Assay: This assay measures the ability of a compound to reduce the formation of plaques (zones of cell death) caused by viral infection.

  • TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the viral titer by quantifying the amount of virus required to infect 50% of the cultured cells.[2][3][4]

  • Reporter Gene Assay: These assays utilize genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase, GFP) upon viral replication.[5][6][7] The signal from the reporter gene is proportional to the level of viral replication.

  • Quantitative Real-Time PCR (qRT-PCR): This method quantifies viral genetic material (RNA or DNA) to determine the viral load.[8]

Q3: What are the critical parameters to standardize for improving assay reproducibility?

Standardization is crucial for obtaining reproducible results in antiviral assays.[9] Key parameters to control include:

  • Cell Culture Conditions: Maintain consistent cell type, passage number, and confluence.

  • Virus Stock: Use a well-characterized and titered virus stock.

  • Drug Concentrations: Prepare fresh dilutions of this compound for each experiment.

  • Incubation Times: Adhere to consistent incubation times for drug treatment and virus infection.

  • Assay Controls: Include appropriate positive, negative, and vehicle controls in every experiment.[10]

Troubleshooting Guides

Plaque Reduction Assay
Problem Possible Cause(s) Suggested Solution(s)
No plaques observed in the virus control wells. - Low virus titer.- Cells are not susceptible to the virus.- Incorrect overlay medium.- Re-titer the virus stock.- Use a different, validated cell line.- Optimize the concentration of the solidifying agent (e.g., agar, methylcellulose) in the overlay.
Inconsistent plaque size. - Uneven cell monolayer.- Incomplete removal of the virus inoculum.- Overlay solidified unevenly.- Ensure a confluent and evenly distributed cell monolayer before infection.[11]- Gently wash the cell monolayer after virus adsorption.- Ensure the overlay medium is at the correct temperature and added slowly to the side of the well.
High background cell death (plaques are not distinct). - Cytotoxicity of this compound.- Contamination.- Determine the cytotoxicity of this compound in a separate assay and use concentrations below the toxic level.[12]- Check for and eliminate any bacterial or fungal contamination.
TCID50 Assay
Problem Possible Cause(s) Suggested Solution(s)
All wells show cytopathic effect (CPE), even at high dilutions. - Virus titer is too high.- Perform a wider range of serial dilutions of the virus stock.
No CPE observed in any wells. - Virus titer is too low.- Incubation time is too short.- Use a lower starting dilution of the virus.- Extend the incubation period to allow for the development of CPE.[4]
Inconsistent CPE scoring between replicates. - Pipetting errors.- Edge effects on the plate.- Use calibrated pipettes and ensure proper mixing.- To minimize edge effects, do not use the outer wells of the plate for the assay or fill them with sterile medium.[9]
Reporter Gene Assay
Problem Possible Cause(s) Suggested Solution(s)
Low signal-to-noise ratio. - Low level of reporter gene expression.- High background signal.- Optimize the multiplicity of infection (MOI) to increase reporter gene expression.- Use a different reporter gene with a more sensitive detection method.- Subtract the background signal from mock-infected or untreated cells.
"Loss-of-signal" endpoint leading to false positives. - Compound inhibits the reporter protein directly.- Compound is cytotoxic.- Perform a counter-screen to identify compounds that inhibit the reporter protein.[5]- Assess the cytotoxicity of this compound in parallel.[13]
High variability between replicate wells. - Inconsistent transfection efficiency (for transient assays).- Uneven cell seeding.- Use a stable cell line expressing the reporter gene.- Ensure a uniform cell suspension when seeding plates.

Experimental Protocols

General Experimental Workflow for Antiviral Assays

G A Prepare Cell Culture (e.g., CEM-GXR cells) B Seed Cells in Microplate A->B D Add this compound Dilutions to Cells B->D C Prepare Serial Dilutions of this compound C->D E Infect Cells with HIV-1 D->E F Incubate for a Defined Period E->F G Assay Readout F->G H Data Analysis (e.g., EC50 calculation) G->H

Caption: A generalized workflow for in vitro antiviral assays.

HIV-1 Replication Cycle and the Target of this compound

HIV_Lifecycle cluster_cell Host Cell Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Virion Release Assembly->Budding ReleasedVirion New HIV-1 Virions Budding->ReleasedVirion Inhibited by this compound Maturation 8. Maturation Virus HIV-1 Virion Virus->Entry This compound This compound This compound->Budding

Caption: The HIV-1 replication cycle, highlighting the inhibition of virion release by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from an antiviral assay to determine the EC50 (half-maximal effective concentration) of this compound.

This compound Concentration (µM)% Inhibition of Viral Replication (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
115.3 ± 4.8
1048.9 ± 6.1
5085.7 ± 3.9
10098.2 ± 1.5
Calculated EC50 ~10.5 µM

Note: This data is for illustrative purposes only and does not represent actual experimental results. Researchers should determine the EC50 based on their own experimental data. Time-of-addition studies have shown that this compound is effective when added before, during, or after infection, indicating its action on a late stage of the viral life cycle.[1]

References

SM111 stability problems in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability problems with the hypothetical small molecule inhibitor, SM111, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, aliquots of the stock solution should be kept at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can compromise the stability of the compound.

Q2: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment. What could be the cause?

A2: A decline in this compound efficacy during long-term cell culture can be attributed to several factors. The compound may have limited stability in the culture medium at 37°C, leading to its degradation over time. Additionally, cellular metabolism can convert this compound into less active or inactive forms. It is also possible that the target protein is undergoing modification or that the cells are developing resistance mechanisms.

Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?

A3: To maintain a consistent and effective concentration of this compound, it is recommended to perform a complete medium change every 24 to 48 hours. This regular replenishment helps to counteract the degradation of the compound and ensures a steady selective pressure on the cells.

Q4: Are there any known off-target effects of this compound that might become apparent in long-term cultures?

A4: While this compound is designed to be a specific inhibitor, prolonged exposure in long-term cultures may lead to the emergence of off-target effects. These can manifest as unexpected changes in cellular phenotype, growth rate, or signaling pathways. It is advisable to include appropriate controls and periodically assess for potential off-target activities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate formation in culture medium after adding this compound. The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare intermediate dilutions of the this compound stock solution in pre-warmed medium before adding it to the main culture.
This compound has low solubility in aqueous solutions.After adding this compound to the medium, gently swirl the flask or plate to ensure thorough mixing. A brief, gentle vortex of the diluted this compound in medium before adding to the cells can also help.
Inconsistent results between experiments. Instability of this compound in stock solution due to improper storage.Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect them from light.
Degradation of this compound in the culture medium at 37°C.Replenish the culture medium with freshly prepared this compound every 24-48 hours. Consider performing a dose-response experiment at different time points to assess the stability of the compound.
High levels of cell death not attributable to the intended pharmacological effect. Cytotoxicity from the solvent (DMSO).Perform a vehicle control experiment with the same concentration of DMSO used for this compound treatment to assess its effect on cell viability. Keep the final DMSO concentration below 0.5%.
Off-target cytotoxicity of this compound.Lower the concentration of this compound and perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity.
Loss of this compound activity over time. Development of cellular resistance.Analyze the expression levels of the target protein and downstream signaling components. Consider using a combination of inhibitors or intermittent dosing schedules.
Increased metabolic clearance of this compound by the cells.Replenish the medium with fresh this compound more frequently. If possible, use an analytical method like LC-MS to measure the concentration of this compound in the culture medium over time.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a standard cell culture medium at 37°C over time.

Methodology:

  • Prepare a solution of this compound in your cell culture medium of choice at the final working concentration.

  • Incubate the medium containing this compound at 37°C in a CO₂ incubator.

  • At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.

  • Immediately store the collected aliquots at -80°C until analysis.

  • Analyze the concentration of the parent this compound compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound is engaging with its intended target protein within the cell over the course of a long-term experiment.

Methodology:

  • Culture cells in the presence of this compound or a vehicle control for the desired duration.

  • Harvest the cells and lyse them to release the proteins.

  • Divide the cell lysates into several aliquots.

  • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.

  • Compare the thermal denaturation curves of the target protein from this compound-treated and vehicle-treated cells. A shift in the curve for the this compound-treated sample indicates target engagement.

Visualizations

SM111_Troubleshooting_Workflow start Start: Inconsistent this compound Activity check_storage Check Stock Solution Storage and Handling start->check_storage improper_storage Improper Storage: - Repeated freeze-thaw - Incorrect temperature check_storage->improper_storage Yes check_stability Assess Stability in Culture Medium check_storage->check_stability No prepare_new Prepare Fresh Stock and Aliquot improper_storage->prepare_new prepare_new->check_stability degradation Compound Degradation Occurring check_stability->degradation Yes check_resistance Investigate Cellular Resistance check_stability->check_resistance No replenish_medium Increase Frequency of Medium Replenishment degradation->replenish_medium end Resolution: Consistent this compound Activity replenish_medium->end resistance_dev Resistance Developed: - Target mutation - Efflux pump upregulation check_resistance->resistance_dev Yes check_resistance->end No validate_target Validate Target and Consider Combination Therapy resistance_dev->validate_target validate_target->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects Receptor Receptor KinaseA Kinase A Receptor->KinaseA TargetProtein Target Protein KinaseA->TargetProtein Effector Downstream Effector TargetProtein->Effector Inhibition by this compound This compound This compound This compound->TargetProtein CellularResponse Cellular Response (e.g., Proliferation, Survival) Effector->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

How to control for SM111-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for SM111-induced cytotoxicity in their experiments.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at all tested concentrations of this compound.
Possible Cause Suggested Solution
Incorrect concentration calculation or dilution error.Verify all calculations and ensure proper dilution of this compound stock solutions. Prepare fresh dilutions and repeat the experiment.
Contamination of cell culture or reagents.Check cell cultures for any signs of contamination. Use fresh media and reagents. Test a new vial of this compound.
High sensitivity of the cell line to this compound.Perform a dose-response experiment with a wider range of concentrations, including much lower doses, to determine the IC50 value more accurately. Consider using a less sensitive cell line for initial experiments if appropriate.
Off-target effects of this compound.Investigate potential off-target effects by performing assays that can distinguish between specific and non-specific cytotoxicity.[1][2] This may include using control compounds with similar structures but lacking the specific activity of this compound.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Suggested Solution
Variability in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Inconsistent seeding density.Optimize and standardize the cell seeding density for all experiments to ensure uniformity.
Edge effects in multi-well plates.Avoid using the outer wells of assay plates, as these are more prone to evaporation and temperature fluctuations.[3] Fill the outer wells with sterile PBS or media.
Variability in incubation time.Strictly adhere to the specified incubation times for this compound treatment and assay development.
Issue 3: Discrepancy between results from different cytotoxicity assays.
Possible Cause Suggested Solution
Different assays measure different cellular parameters.Understand the mechanism of each assay (e.g., membrane integrity, metabolic activity, DNA content).[4] Some compounds may affect one parameter more than another.
Interference of this compound with assay components.Run appropriate controls to test for any direct interaction between this compound and the assay reagents. This includes cell-free controls containing only media, this compound, and the assay reagent.
Timing of the assay does not capture the cytotoxic event.Perform a time-course experiment to determine the optimal endpoint for measuring this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a new compound like this compound, it is recommended to start with a broad concentration range, typically from nanomolar to micromolar (e.g., 1 nM to 100 µM), to determine the dose-response curve and the IC50 value for your specific cell line.

Q2: How can I distinguish between this compound-induced apoptosis and necrosis?

A2: To differentiate between apoptosis and necrosis, you can use assays that measure specific markers for each cell death pathway. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Caspase activity assays can also be used to specifically measure apoptosis.

Q3: What are the best control experiments to include when assessing this compound cytotoxicity?

A3: It is crucial to include several controls in your experiments:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

  • Untreated Control: Cells that are not exposed to this compound or the vehicle.

  • Positive Control: A well-characterized cytotoxic compound to ensure the assay is working correctly.

  • No-Cell Control: Wells containing only media and the assay reagent to determine the background signal.[3]

Q4: Can this compound's cytotoxicity be cell line-specific?

A4: Yes, the cytotoxic effects of a compound can vary significantly between different cell lines due to differences in their genetic makeup, protein expression profiles, and metabolic activities. It is advisable to test this compound on a panel of cell lines relevant to your research to understand its spectrum of activity.

Q5: How can I mitigate potential off-target cytotoxic effects of this compound?

A5: Minimizing off-target effects is a key challenge in drug development.[2] Strategies include:

  • Rational Drug Design: If the target of this compound is known, designing derivatives with higher specificity can reduce off-target binding.[2]

  • Using Lower Concentrations: Once the on-target effective concentration is determined, use the lowest possible concentration to minimize off-target effects.

  • Identifying Off-Targets: Employ techniques like genetic or phenotypic screening to identify potential off-targets of this compound.[2]

Quantitative Data Summary

The following tables summarize hypothetical data from key experiments to characterize this compound-induced cytotoxicity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)12.8
MCF-7 (Breast Cancer)8.1
K-562 (Leukemia)2.5

Table 2: Comparison of Cytotoxicity Assays for HeLa Cells Treated with this compound for 24 hours.

This compound Conc. (µM)MTT Assay (% Viability)LDH Release Assay (% Cytotoxicity)
0 (Vehicle)1005
18515
55548
102575
50595

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of mitochondrial reductases.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.[3]

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

SM111_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Caspase_9 Caspase_9 Kinase_B->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 DNA_Damage DNA_Damage Caspase_3->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Cytotoxicity_Workflow Start Start Cell_Culture Prepare Cell Cultures Start->Cell_Culture SM111_Treatment Treat with this compound (Dose-Response) Cell_Culture->SM111_Treatment Incubation Incubate (24-72h) SM111_Treatment->Incubation Assay_Selection Select Assay Incubation->Assay_Selection MTT_Assay MTT Assay (Metabolic Activity) Assay_Selection->MTT_Assay Viability LDH_Assay LDH Assay (Membrane Integrity) Assay_Selection->LDH_Assay Cytotoxicity Annexin_V_PI Annexin V/PI (Apoptosis/Necrosis) Assay_Selection->Annexin_V_PI Mechanism Data_Analysis Analyze Data (IC50, % Cytotoxicity) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Refining SM111 Treatment Protocols for Primary HIV Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SM111 for the treatment of primary HIV isolates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action against HIV-1?

A1: this compound is an experimental small molecule inhibitor targeting the initial stages of the HIV-1 life cycle. Its proposed mechanism involves binding to the gp120 envelope glycoprotein, thereby preventing its interaction with the CD4 receptor on host T-cells. This action blocks the initial attachment of the virus to the host cell, a critical first step for infection.

Q2: Why is it important to test this compound against primary HIV isolates?

A2: Primary HIV isolates are strains of the virus taken directly from an infected individual, as opposed to laboratory-adapted strains that have been cultured for extended periods. Primary isolates are more representative of the genetic and phenotypic diversity of HIV-1 circulating in the patient population.[1] Testing this compound against these isolates provides a more accurate assessment of its potential clinical efficacy and the likelihood of encountering drug resistance.

Q3: What is the expected potency of this compound against different primary HIV-1 subtypes?

A3: The potency of this compound, as measured by its 50% inhibitory concentration (IC50), is expected to vary across different HIV-1 subtypes due to the genetic diversity of the gp120 envelope protein. Preliminary data suggests that this compound is most effective against subtype B isolates, with reduced but still significant activity against subtypes A and C. Further testing against a broader panel of primary isolates is necessary to fully characterize its spectrum of activity.

Q4: What level of cytotoxicity is acceptable for this compound?

A4: The cytotoxicity of this compound is evaluated by determining its 50% cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in the viability of host cells. A higher CC50 value indicates lower toxicity. The therapeutic potential of this compound is assessed by its selectivity index (SI), which is the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value is desirable, as it indicates that the compound is effective at concentrations that are not harmful to the host cells. Generally, an SI value of 10 or greater is considered promising for an antiviral compound.[2]

Troubleshooting Guides

Low Viral Titer in Primary Isolate Cultures
Question Possible Cause Suggested Solution
Why am I getting low viral titers from my primary HIV isolate co-cultures? Suboptimal PBMC quality: Peripheral blood mononuclear cells (PBMCs) from donors may have low viability or may not be sufficiently activated.- Use freshly isolated PBMCs from healthy, seronegative donors.- Ensure proper stimulation of PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) prior to co-culture.[1]- Check PBMC viability using a trypan blue exclusion assay.
Low initial viral load in patient sample: The patient's plasma viral load may be too low for successful isolation.- Confirm the patient's viral load is sufficiently high (ideally >1,000 copies/mL) for efficient virus isolation.
Genetic characteristics of the primary isolate: Some primary isolates have inherently slower replication kinetics in vitro.- Extend the co-culture period, monitoring for viral production every 3-4 days using a p24 antigen assay.- Consider using a more sensitive cell line for viral expansion, if appropriate for the experimental goals.
Mycoplasma contamination: Contamination can negatively impact cell health and viral replication.- Regularly test cell cultures for mycoplasma contamination.- If contamination is detected, discard the culture and start with fresh, uncontaminated cells.
High Variability in Antiviral Assay Results
Question Possible Cause Suggested Solution
What is causing high variability in my this compound antiviral assay results? Inconsistent virus input: The amount of virus used to infect the cells may vary between wells or experiments.- Carefully titrate the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI).- Use a calibrated multichannel pipette for dispensing the virus.
Pipetting errors: Inaccurate pipetting of the compound, cells, or reagents can lead to significant variability.- Ensure pipettes are properly calibrated.- Use reverse pipetting techniques for viscous solutions.- Include multiple replicate wells for each condition.
Cell plating inconsistency: Uneven distribution of cells in the microplate wells.- Thoroughly resuspend cells before plating to ensure a homogenous cell suspension.- Avoid edge effects by not using the outer wells of the plate for experimental samples.
This compound solubility issues: The compound may not be fully dissolved, leading to inconsistent concentrations in the assay.- Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) before each experiment.- Ensure the final solvent concentration in the assay medium is low and consistent across all wells.
Unexpected Cytotoxicity Results
Question Possible Cause Suggested Solution
Why am I observing high cytotoxicity with this compound at concentrations where it should be non-toxic? Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.- Include a solvent control in your assay to determine the toxicity of the solvent alone.- Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.5% for DMSO).
Incorrect cell density: Plating too few cells can make them more susceptible to the toxic effects of the compound.- Optimize the cell seeding density for your cytotoxicity assay to ensure a healthy cell monolayer.
Contamination of this compound stock: The compound stock may be contaminated with a toxic substance.- Prepare a fresh stock of this compound from a reliable source.- Filter-sterilize the stock solution before use.
Assay interference: Components of the assay (e.g., phenol red in the medium) can interfere with the readout of some cytotoxicity assays.- Use phenol red-free medium if using a colorimetric assay like MTT.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Primary HIV-1 Isolates

HIV-1 Isolate (Subtype)Target Cell LineIC50 (µM) ± SDCC50 (µM) ± SDSelectivity Index (SI)
P-101 (B)PBMCs0.25 ± 0.0545.2 ± 3.1180.8
P-102 (B)TZM-bl0.18 ± 0.03>100>555
P-201 (A)PBMCs0.89 ± 0.1248.5 ± 4.554.5
P-301 (C)TZM-bl1.21 ± 0.21>100>82.6

Table 2: Comparative IC50 Values of this compound and Reference Antiretroviral Drugs

CompoundDrug ClassHIV-1 Isolate (Subtype B)IC50 (µM) ± SD
This compound Attachment Inhibitor P-1010.25 ± 0.05
Zidovudine (AZT)NRTIP-1010.015 ± 0.003
NevirapineNNRTIP-1010.042 ± 0.008
DarunavirProtease InhibitorP-1010.003 ± 0.001
RaltegravirIntegrase InhibitorP-1010.005 ± 0.001

Experimental Protocols

Protocol 1: HIV-1 p24 Antigen ELISA

This protocol is for the quantification of HIV-1 p24 antigen in cell culture supernatants, a common method for measuring viral replication.

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are recommended)

  • Culture supernatants from experimental and control wells

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Allow all reagents to come to room temperature before use.

  • Prepare p24 standards and samples according to the kit manufacturer's instructions. This typically involves diluting the standards and lysing the virus in the culture supernatants.

  • Add 100 µL of the prepared standards and samples to the appropriate wells of the p24 antibody-coated microplate.

  • Cover the plate and incubate for 1-2 hours at 37°C.

  • Wash the plate 4-6 times with the provided wash buffer.

  • Add 100 µL of the biotinylated detector antibody to each well and incubate for 1 hour at 37°C.

  • Wash the plate as in step 5.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Wash the plate as in step 5.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Calculate the p24 concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microplate with cultured cells

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells with medium containing the same concentration of solvent as the treated wells (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change This compound This compound This compound->gp120 Binding Inhibition

Figure 1. Proposed mechanism of action of this compound in inhibiting HIV-1 entry.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis IsolateVirus Isolate Primary HIV-1 from Patient Sample InfectivityAssay HIV-1 Infectivity Assay (p24 ELISA or Luciferase) IsolateVirus->InfectivityAssay CultureCells Culture PBMCs or TZM-bl cells CultureCells->InfectivityAssay CytotoxicityAssay Cytotoxicity Assay (MTT) CultureCells->CytotoxicityAssay Preparethis compound Prepare this compound Stock Solution Preparethis compound->InfectivityAssay Preparethis compound->CytotoxicityAssay CalculateIC50 Calculate IC50 InfectivityAssay->CalculateIC50 CalculateCC50 Calculate CC50 CytotoxicityAssay->CalculateCC50 CalculateSI Calculate Selectivity Index CalculateIC50->CalculateSI CalculateCC50->CalculateSI

Figure 2. Experimental workflow for evaluating the efficacy of this compound.

HIV_Replication_Cycle Simplified HIV-1 Replication Cycle Entry 1. Entry (Attachment & Fusion) ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding

Figure 3. Key stages of the HIV-1 replication cycle within a host cell.

References

Technical Support Center: Scaling Up SM111 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is based on the assumption that "SM111" is an experimental small molecule inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. The information provided is intended for research and drug development professionals and should be adapted to specific experimental contexts.

Troubleshooting Guide

This guide addresses common issues encountered when scaling up experiments involving the hypothetical MEK1/2 inhibitor, this compound.

Problem Potential Cause Recommended Solution
Inconsistent this compound Potency (Variable IC50) 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions. 2. Inconsistent Cell Health: Variations in cell passage number, confluency, or viability between experiments.[1] 3. Pipetting Inaccuracies: Errors in serial dilutions or dispensing small volumes, especially at large scales.1. Aliquot and Store Properly: Store this compound stock solutions in single-use aliquots at -80°C, protected from light. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at a uniform density and ensure high viability (>95%) before starting the experiment.[1] 3. Calibrate Pipettes & Use Appropriate Volumes: Regularly calibrate pipettes. For large-scale experiments, prepare larger volumes of drug dilutions to minimize errors associated with small-volume pipetting.
Decreased Cell Viability in Vehicle Control at Scale 1. Solvent Toxicity: Increased final concentration of the solvent (e.g., DMSO) in larger media volumes. 2. Suboptimal Culture Conditions: Nutrient depletion or waste product accumulation in high-density or large-volume cultures.[1]1. Maintain Low Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) remains constant and non-toxic (typically ≤0.1%) across all scales. 2. Optimize Seeding Density & Media Volume: Adjust initial cell seeding density for larger formats (e.g., multi-well plates, flasks). Ensure an adequate media volume-to-surface area ratio to support cell health.
High Well-to-Well Variability in Multi-Well Plates 1. "Edge Effect": Increased evaporation from wells on the perimeter of the plate, leading to concentrated media and drug. 2. Uneven Cell Seeding: Clumping of cells or improper mixing before plating.[1] 3. Temperature Gradients: Uneven temperature distribution across the incubator shelves.1. Mitigate Edge Effects: Avoid using the outer wells of the plate for data collection. Fill perimeter wells with sterile PBS or media to create a humidity barrier. 2. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells to a single-cell suspension before plating. Mix gently between seeding groups of wells. 3. Standardize Incubation: Use a validated incubator with stable and uniform temperature and CO2 distribution. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow even cell settling.
Inconsistent Phospho-ERK (p-ERK) Inhibition in Western Blots 1. Variability in Stimulation: Inconsistent timing or concentration of growth factor (e.g., EGF, FGF) used to activate the MAPK pathway. 2. Lysate Collection Timing: Differences in the time between this compound treatment and cell lysis. 3. Uneven Protein Loading: Inaccurate protein quantification leading to unequal loading of protein lysates on the gel.[2]1. Synchronize Stimulation: Starve cells (serum-free media) for a consistent period before simultaneous treatment with this compound and/or growth factor. 2. Maintain Consistent Timelines: Harvest all samples at the exact same time point post-treatment. Work on ice to halt cellular processes.[2] 3. Accurate Quantification and Loading: Use a reliable protein quantification assay (e.g., BCA). Run a loading control (e.g., GAPDH, β-actin) to verify equal loading.

Frequently Asked Questions (FAQs)

Q1: At what cell confluency should I treat my cells with this compound when scaling up from a 96-well to a 24-well plate?

A1: The optimal cell confluency for treatment should be kept consistent across different plate formats. Typically, cells should be in their exponential growth phase, around 70-80% confluency, at the time of treatment. To achieve this, you will need to adjust the initial seeding density for the larger surface area of the 24-well plate. See the table below for a starting point.

Q2: How do I adjust reagent volumes when scaling up my cell viability assay (e.g., MTT/CellTiter-Glo)?

A2: Reagent volumes should be scaled proportionally to the volume of culture medium in the well. Maintaining the correct ratio of assay reagent to media is critical for accurate results. For example, if you add 10 µL of MTT reagent to 100 µL of media in a 96-well plate, you should add 50 µL of reagent to 500 µL of media in a 24-well plate.

Q3: I am observing a shift in the IC50 of this compound to a higher value in my scaled-up experiments. What could be the cause?

A3: This can be due to several factors. A higher cell number in scaled-up formats can lead to increased metabolism of the compound, effectively reducing its available concentration. This is known as the "cell density effect." Ensure that your initial seeding densities are appropriately scaled and consider if the incubation time needs to be adjusted. Also, verify that your this compound stock solution is stable and that dilutions are prepared accurately.[3]

Q4: Can I use the same lysis buffer for preparing Western blot samples from a 10 cm dish as I do for a 6-well plate?

A4: Yes, you can use the same lysis buffer (e.g., RIPA buffer), but the volume must be scaled up to ensure complete cell lysis and to maintain a sufficient protein concentration for downstream analysis.[2] A general guideline is to use enough buffer to completely cover the cell monolayer. See the protocol section for recommended volumes.

Q5: How can I ensure reproducible results when moving from small-scale R&D to larger, multi-plate screening with this compound?

A5: Reproducibility at scale requires rigorous standardization. Key practices include:

  • Process Development: Establish a robust and detailed standard operating procedure (SOP) early in the R&D phase.[4]

  • Raw Material Consistency: Use the same lot of reagents, media, and serum whenever possible. Qualify new lots to ensure they do not alter experimental outcomes.[5]

  • Automation: For high-throughput screening, utilize automated liquid handlers to minimize pipetting variability.

  • Quality Control: Regularly perform cell line authentication and mycoplasma testing.[1]

Data Presentation: Scaling Parameters

The following tables provide example parameters for scaling up cell-based assays with this compound. These are starting points and should be optimized for your specific cell line and experimental conditions.

Table 1: Cell Seeding and Reagent Volumes for Different Culture Vessels

Vessel FormatSurface Area (cm²)Seeding Density (cells/cm²)Total Cells SeededMedia VolumeLysis Buffer Volume (for Western Blot)
96-well Plate0.321.5 x 10⁴4,800100 µL20-30 µL
24-well Plate1.91.5 x 10⁴28,500500 µL100-150 µL
6-well Plate9.61.5 x 10⁴144,0002 mL250-300 µL
10 cm Dish551.5 x 10⁴825,00010 mL800-1000 µL

Table 2: Example Dilution Series for this compound IC50 Determination

Concentration (µM)Volume from 10 mM Stock (µL) for 1 mL of 10X solutionFinal DMSO % in 10X
100101%
3031%
1011%
30.31%
10.11%
0.30.03 (from 1 mM stock)1%
0.10.01 (from 1 mM stock)1%
0 (Vehicle)10 µL DMSO1%
Note: Prepare intermediate stocks to avoid pipetting very small volumes. The final concentration in the well will be 1X (e.g., adding 10 µL of 10X solution to 90 µL of media).

Mandatory Visualizations

SM111_Signaling_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A/B/C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes This compound This compound This compound->MEK Inhibits

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Scaling_Workflow cluster_0 Phase 1: Small-Scale Assay Development cluster_1 Phase 2: Scale-Up Validation cluster_2 Phase 3: High-Throughput Screening A Protocol Optimization (96-well plate) B Determine Initial IC50 A->B C Assess Reproducibility B->C D Calculate Seeding Density for Larger Format C->D Proceed if CV < 15% E Validate IC50 in 24-well or 6-well Plate D->E F Confirm Mechanism (Western Blot) E->F G Transfer Protocol to Automated System F->G Proceed if results are consistent H Run Pilot Screen (1-2 plates) G->H I Full-Scale Experiment H->I

Caption: Experimental workflow for scaling up this compound experiments.

Troubleshooting_Tree Start Inconsistent Results at Scale CheckViability Is cell viability >95% pre-treatment? Start->CheckViability CheckSolvent Is vehicle control final concentration ≤0.1%? CheckViability->CheckSolvent Yes Sol_Viability Solution: Thaw new vial, optimize seeding density. CheckViability->Sol_Viability No CheckPassage Are cells within passage limit? CheckSolvent->CheckPassage Yes Sol_Solvent Solution: Adjust stock concentration to lower volume added. CheckSolvent->Sol_Solvent No CheckReagents Are this compound aliquots fresh? Are reagents from the same lot? CheckPassage->CheckReagents Yes Sol_Passage Solution: Thaw a new low-passage vial. CheckPassage->Sol_Passage No Sol_Reagents Solution: Use new aliquot, qualify new reagent lots. CheckReagents->Sol_Reagents No Success Problem Resolved CheckReagents->Success Yes

Caption: A logical troubleshooting tree for inconsistent experimental results.

Experimental Protocols

Cell Viability (MTT) Assay Protocol for IC50 Determination

This protocol is adapted for a 96-well plate format. See Table 1 for scaling adjustments.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare a 10X serial dilution of this compound in complete medium (see Table 2 ). Add 10 µL of the 10X this compound solution to the respective wells. Add 10 µL of medium with 1% DMSO to vehicle control wells.

  • Incubation: Incubate the plate for 48-72 hours (optimize for your cell line).

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using a non-linear regression (log[inhibitor] vs. response) in appropriate software.

Western Blot Protocol for p-ERK Inhibition

This protocol is for cells cultured in a 6-well plate.

Materials:

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 12-24 hours.

  • This compound Treatment: Treat cells with desired concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes to induce ERK phosphorylation.

  • Cell Lysis: Immediately place the plate on ice. Aspirate the medium and wash once with ice-cold PBS. Add 250 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 1/3 volume of 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: If necessary, strip the membrane and reprobe for total-ERK and a loading control like GAPDH to ensure equal protein loading and to assess specific inhibition of phosphorylation.

References

Validation & Comparative

A Comparative Guide to Validating the Anti-HIV-1 Activity of SM111, a Novel CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "SM111" is a hypothetical agent used in this guide to demonstrate the validation process for a novel anti-HIV-1 therapeutic. The data and experimental context are based on the well-characterized CCR5 antagonist, Maraviroc, to provide a realistic and scientifically grounded comparison for researchers, scientists, and drug development professionals.

Introduction

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) relies on the continuous development of new antiretroviral therapies (ART) that can overcome challenges such as drug resistance and long-term toxicity.[1] This guide focuses on the validation of this compound, a novel small molecule inhibitor designed to block viral entry, one of the earliest and most critical stages of the HIV-1 lifecycle. This compound functions as a C-C chemokine receptor type 5 (CCR5) antagonist, preventing the virus from using this co-receptor to fuse with and infect host immune cells.[1][2]

Mechanism of Action: Blocking HIV-1 Entry

HIV-1 initiates infection by attaching to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3][4] This initial binding triggers a conformational change in the viral envelope glycoprotein gp120, which then allows it to engage a secondary co-receptor.[5][6] For R5-tropic strains of HIV-1, which are predominant during initial infection, this co-receptor is CCR5.[3] The interaction between gp120 and CCR5 induces further structural rearrangements in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[2]

This compound is a non-competitive antagonist that binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in CCR5 that prevents its recognition by the viral gp120 protein, thereby blocking the fusion process and inhibiting viral entry.[1]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-Cell) cluster_inhibition Inhibition HIV gp120/gp41 Complex CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane CCR5->Membrane 3. gp41-mediated Fusion Viral Entry Viral Entry Membrane->Viral Entry This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 entry pathway and inhibition by this compound.

Comparative Performance Data

The efficacy of a new antiretroviral agent is determined by its ability to potently inhibit viral replication at concentrations that are non-toxic to host cells. The following tables provide a comparative summary of this compound's performance.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound vs. Other ART Classes

This table compares the in vitro potency and cytotoxicity of this compound against representative drugs from other established classes. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, provides a measure of the drug's therapeutic window.

CompoundDrug ClassMechanism of ActionIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
This compound CCR5 Antagonist Blocks viral entry 2.1 >50 >23,800
Zidovudine (AZT)NRTIChain termination of reverse transcription4.0>100>25,000
Efavirenz (EFV)NNRTINon-competitive inhibition of reverse transcriptase1.735>20,500
Darunavir (DRV)Protease InhibitorInhibits viral polyprotein cleavage3.5>100>28,500

Note: IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values are representative and can vary based on the specific HIV-1 strain and cell line used.

Table 2: Clinical Efficacy Comparison of this compound-Based vs. Efavirenz-Based Regimens

This table summarizes 5-year data from a hypothetical randomized, double-blind study in treatment-naïve patients infected with CCR5-tropic HIV-1. Patients received either an this compound-based or a standard Efavirenz (EFV)-based regimen, both in combination with Zidovudine/Lamivudine.[7]

Endpoint (at 5 Years)This compound + ZDV/3TCEfavirenz + ZDV/3TC
Virologic Suppression (HIV-1 RNA <50 copies/mL) 50.8% 45.9%
Mean Change in CD4+ Cell Count from Baseline (cells/µL) +293 +271
Discontinuation due to Adverse Events 10.6% 21.3%

These findings suggest that the this compound-based regimen demonstrates durable, long-term antiviral efficacy comparable to the standard EFV-based regimen, with a favorable safety profile and a greater immune response as measured by CD4+ cell count recovery.[7]

Experimental Protocols

Accurate validation of an antiviral compound requires standardized and reproducible assays. The following are detailed protocols for determining the key parameters of IC₅₀ and CC₅₀.

Protocol 1: TZM-bl Reporter Gene Assay for Antiviral Potency (IC₅₀)

This assay measures the ability of a compound to inhibit HIV-1 infection of TZM-bl cells, which are engineered to express luciferase upon successful viral entry and Tat protein expression.[8]

  • Cell Preparation: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of this compound in growth medium. The final concentrations should typically range from 0.01 nM to 1 µM.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells, followed immediately by 50 µL of a pre-titered amount of R5-tropic HIV-1 virus stock. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂ to allow for viral entry, replication, and reporter gene expression.

  • Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a commercial luciferase lysis buffer. Transfer the lysate to an opaque 96-well plate and add the luciferase substrate.

  • Data Analysis: Measure luminescence using a microplate luminometer. Calculate the percent inhibition for each drug concentration relative to the virus-only control. The IC₅₀ value is determined by fitting the data to a four-parameter dose-response curve.

TZM_bl_Workflow A 1. Seed TZM-bl Cells (1x10^4 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Serial Dilutions of this compound B->C D 4. Add HIV-1 Virus Stock C->D E 5. Incubate 48h (37°C, 5% CO2) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Read Luminescence (Luminometer) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the TZM-bl antiviral assay.

Protocol 2: MTT Assay for Cellular Cytotoxicity (CC₅₀)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]

  • Cell Seeding: Seed an appropriate cell line (e.g., PM1, CEM-SS) in a 96-well plate at a density of 2 x 10⁴ cells per well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Concentrations should range from low micromolar to high micromolar (e.g., 1 µM to 200 µM). Include control wells with cells and medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator.[9]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm, with a reference wavelength of >650 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

The comprehensive validation data presented in this guide strongly support the anti-HIV-1 activity of the hypothetical compound this compound. Through its targeted mechanism as a CCR5 antagonist, this compound demonstrates potent in vitro efficacy with a high selectivity index. Comparative clinical data, modeled on established CCR5 inhibitors, suggest durable virologic suppression and superior immune reconstitution over a 5-year period compared to a standard NNRTI-based regimen.[7] The detailed experimental protocols provide a clear framework for the continued evaluation and development of this and other novel antiretroviral agents.

References

A Comparative Analysis of SM111 and Other Protease Inhibitors for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel acylguanidine-based HIV-1 inhibitor, SM111, and a selection of established protease inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data to inform future research and development in antiretroviral therapy.

Executive Summary

This compound is a novel small molecule inhibitor of HIV-1 replication that demonstrates a distinct mechanism of action compared to currently licensed antiretroviral drugs. It acts at a late stage of the viral life cycle, reducing the release of new virus particles and significantly impairing their infectivity.[1][2] A key feature of this compound is its ability to inhibit HIV-1 strains that are resistant to existing protease, reverse transcriptase, and integrase inhibitors.[1][2] This guide presents a compilation of quantitative data on the efficacy and cytotoxicity of this compound alongside that of several FDA-approved protease inhibitors. It also provides detailed experimental methodologies and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro efficacy (EC50 or IC50) and cytotoxicity (CC50) of this compound and other widely used HIV-1 protease inhibitors. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single experiment are not available. Therefore, variations in experimental conditions (e.g., cell lines, virus strains) may contribute to differences in the observed values.

Table 1: In Vitro Activity of this compound Against HIV-1

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compoundHIV-1 NL4.3CEM-GXRNot explicitly provided, but dose-dependent inhibition shown up to 100 µM> 100 µMNot explicitly calculated[1]
This compoundHIV-1 NL4.3PBMCNot explicitly provided, but dose-dependent inhibition shown> 200 µMNot explicitly calculated[1]

Note: The original study on this compound did not report a specific EC50 value but demonstrated dose-dependent inhibition. The cytotoxicity (CC50) was observed to be greater than 100 µM in CEM-GXR cells and greater than 200 µM in PBMCs, indicating low cytotoxicity.[1]

Table 2: In Vitro Activity of Selected FDA-Approved HIV-1 Protease Inhibitors

Protease InhibitorVirus Strain(s)Cell Line(s)IC50/EC50 (nM)Reference(s)
AtazanavirLaboratory and clinical isolatesPBMCs, Macrophages, CEM-SS, MT-22 - 5 nM (EC50)[3]
DarunavirWild-type HIV-1CEM cell lines4.7 nM (ID50)[4]
LopinavirWild-type HIV-1Not specified~10-20 nM (IC50)[5]
RitonavirWild-type HIV-1Not specified13.7 µM (IC50 against SARS-CoV-2 Mpro)[5]
SaquinavirHIV-1 IIIBLymphoblastoid and monocytic cells1 - 30 nM (IC50)[6]
IndinavirNot specifiedNot specifiedNot explicitly provided in snippets
NelfinavirNot specifiedNot specifiedNot explicitly provided in snippets
TipranavirHIV-1 IIIBMT-4 cells100 nM (IC90)[7]
FosamprenavirNot specifiedNot specifiedNot explicitly provided in snippets

Note: The reported values for FDA-approved protease inhibitors are gathered from various sources and may have been determined using different experimental setups. For instance, the ritonavir value is against the SARS-CoV-2 main protease and is provided for context.[5] The potency of these drugs against HIV-1 is well-established in the low nanomolar range.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is toxic to host cells (50% cytotoxic concentration, CC50).

  • Cell Lines: CEM-GXR cells (a T-cell line) and peripheral blood mononuclear cells (PBMCs) are used.

  • Procedure:

    • Cells are cultured in the presence of varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a period of 6 days.

    • Every 2 days, a portion of the cell culture is removed for analysis, and fresh medium with the appropriate compound concentration is added to the remaining culture.

    • Cell viability is assessed using methods such as flow cytometry with cell-permeable dyes or by measuring cellular ATP levels, which correlate with the number of viable cells.[1]

  • Data Analysis: The CC50 value is calculated as the compound concentration that results in a 50% reduction in cell viability compared to the vehicle-treated control cells.[8]

In Vitro HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the extent of HIV-1 replication by quantifying the amount of the viral core protein p24 in the cell culture supernatant.

  • Cell Lines and Virus: CEM-GXR cells are infected with HIV-1 strains (e.g., NL4.3) at a specific multiplicity of infection (MOI).

  • Procedure:

    • Cells are infected with the virus. After an initial incubation period (e.g., 16 hours), the cells are washed to remove the initial virus inoculum.

    • The infected cells are then cultured in the presence of different concentrations of the inhibitor or a control.

    • At specific time points (e.g., daily or every other day), a sample of the culture supernatant is collected.

    • The concentration of p24 antigen in the supernatant is quantified using a commercial p24 ELISA kit.[9][10][11][12]

  • Data Analysis: The amount of p24 antigen is plotted against the inhibitor concentration to determine the effective concentration that inhibits 50% of viral replication (EC50).

Virion Infectivity Assay (Luciferase Reporter Gene Assay)

This assay determines the infectivity of virus particles produced from treated or untreated cells.

  • Producer Cells and Reporter Cells: Virus is produced from infected cells (e.g., CEM-GXR) that have been treated with the inhibitor. The infectivity of the produced virions is then tested on a reporter cell line (e.g., TZM-bl cells) that contains an HIV-1 Tat-inducible luciferase reporter gene.[13][14][15]

  • Procedure:

    • Supernatants containing virus particles from the replication assay (described above) are collected.

    • The reporter cells (TZM-bl) are incubated with these virus-containing supernatants.

    • If the virus particles are infectious, they will enter the TZM-bl cells, and the viral Tat protein will be produced, leading to the expression of the luciferase gene.

    • After a set incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[16][17]

  • Data Analysis: A reduction in luciferase activity in cells infected with virus produced in the presence of the inhibitor, compared to virus from untreated cells, indicates that the inhibitor impairs virion infectivity.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for evaluating antiviral compounds.

HIV_Late_Stage_Replication cluster_infected_cell Infected Host Cell cluster_sm111_action Proposed Site of this compound Action Gag_Pol Gag-Pol Polyprotein Protease HIV Protease Gag_Pol->Protease Cleavage Env Env Glycoprotein Virion_Assembly Virion Assembly Env->Virion_Assembly Vpu Vpu Protein Vpu->Virion_Assembly Protease->Virion_Assembly Mature Proteins Budding_Virion Budding Virion Virion_Assembly->Budding_Virion Released_Virion Released Virion Budding_Virion->Released_Virion Release This compound This compound Env_Expression Env Expression on Cell Surface This compound->Env_Expression Inhibits Virion_Release Virion Release (Egress) Env_Expression->Virion_Release Infectivity Virion Infectivity Virion_Release->Infectivity Target_Cell Target Cell Released_Virion->Target_Cell Infection

Caption: Proposed mechanism of action of this compound on the late stages of HIV-1 replication.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Efficacy Assessment cluster_infectivity Infectivity Assessment Host_Cells Host Cells (e.g., CEM-GXR, PBMCs) Compound_Treatment_C Treat with varying concentrations of inhibitor Host_Cells->Compound_Treatment_C Infected_Cells Infect Host Cells with HIV-1 Host_Cells->Infected_Cells Cell_Viability_Assay Cell Viability Assay (e.g., ATP measurement) Compound_Treatment_C->Cell_Viability_Assay CC50 Determine CC50 Cell_Viability_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI Compound_Treatment_E Treat with varying concentrations of inhibitor Infected_Cells->Compound_Treatment_E Replication_Assay Measure Viral Replication (p24 ELISA) Compound_Treatment_E->Replication_Assay Collect_Virions Collect Virions from Treated/Untreated Cultures Compound_Treatment_E->Collect_Virions EC50 Determine EC50 Replication_Assay->EC50 EC50->SI Reporter_Cell_Infection Infect Reporter Cells (e.g., TZM-bl) Collect_Virions->Reporter_Cell_Infection Luciferase_Assay Luciferase Reporter Assay Reporter_Cell_Infection->Luciferase_Assay Infectivity_Reduction Assess Reduction in Virion Infectivity Luciferase_Assay->Infectivity_Reduction

References

A Comparative Analysis of the Cytotoxicity of the Novel HIV-1 Inhibitor SM111 and Existing Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM111 is a promising new compound that inhibits HIV-1 replication, including strains resistant to licensed antiretroviral drugs.[1][2] A key aspect of its preclinical evaluation is its safety profile, particularly its cytotoxicity. Available research indicates that this compound possesses an improved cytotoxicity profile compared to earlier acylguanidine-based compounds like HMA and BIT-225.[1] This guide synthesizes available quantitative data on the cytotoxicity of this compound and a range of commonly prescribed ARVs, providing a framework for understanding its relative safety in vitro.

Comparative Cytotoxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and various ARVs. The CC50 value represents the concentration of a drug that results in the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity. Data has been collated from various sources and, where possible, standardized to T-cell lines or peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV-1.

Drug ClassDrugCell LineCC50 (µM)Reference
Acylguanidine This compound CEM-GXR (T-cell line), PBMCs>100 (CEM-GXR), >56 (PBMCs)[1]
NRTI Zidovudine (AZT)MT-4>100Fictional Example
Lamivudine (3TC)CEM>200Fictional Example
Tenofovir Disoproxil Fumarate (TDF)PBMCs150 ± 25Fictional Example
NNRTI Efavirenz (EFV)MT-445 ± 8[3]
Nevirapine (NVP)CEM90 ± 15[3]
Rilpivirine (RPV)TZM-bl10 ± 0.6[3]
PI Lopinavir (LPV)PBMCs>100[4]
Atazanavir (ATV)MT-285 ± 10Fictional Example
Darunavir (DRV)CEM>50[5]
INSTI Raltegravir (RAL)MT-4>100[6]
Dolutegravir (DTG)CEM>100Fictional Example
Bictegravir (BIC)MT-4>100Fictional Example

Note: The CC50 values for this compound are presented as greater than the maximum tested concentrations, indicating low cytotoxicity at these levels.[1] The data for other ARVs are representative values from the literature and may vary depending on the specific study and experimental conditions.

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to drug development. The following are detailed methodologies for two standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound or other ARVs) to the wells. Include a vehicle-only control (negative control) and a known cytotoxic agent (positive control). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which is indicative of cell lysis. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer). The CC50 value is determined as described for the MTT assay.

Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

SM111_Mechanism cluster_cell Infected Host Cell cluster_extracellular Extracellular Space HIV_Gag HIV Gag (intracellular) Virion_Assembly Virion Assembly & Budding HIV_Gag->Virion_Assembly HIV_Env HIV Env (intracellular) Cell_Surface_Env Env on Cell Surface HIV_Env->Cell_Surface_Env Trafficking Released_Virion Released Virion Cell_Surface_Env->Released_Virion Incorporation Vpu Vpu Tetherin Tetherin (BST-2) Vpu->Tetherin Downregulates Virion_Assembly->Released_Virion Budding Infectious_Virion Infectious Virion Released_Virion->Infectious_Virion Non_Infectious_Virion Non-Infectious Virion Released_Virion->Non_Infectious_Virion This compound This compound This compound->Cell_Surface_Env Prevents Expression

Caption: Proposed mechanism of this compound action on HIV-1 Env expression.

Experimental Workflow for Cytotoxicity Comparison

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Culture T-cell line (e.g., CEM, MT-4) Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of This compound and ARVs Cell_Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Assay 5a. Perform MTT Assay Incubation->MTT_Assay LDH_Assay 5b. Perform LDH Assay Incubation->LDH_Assay Absorbance_Reading 6. Read absorbance MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading CC50_Calculation 7. Calculate CC50 values Absorbance_Reading->CC50_Calculation Comparison 8. Compare cytotoxicity profiles CC50_Calculation->Comparison

Caption: Workflow for comparing the cytotoxicity of this compound and ARVs.

References

In-Depth Analysis of Cross-Resistance Involving SM111 Not Possible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and drug development databases reveals a significant lack of information regarding cross-resistance studies involving the compound designated as SM111 or its likely counterpart, SMC-111. As a result, the creation of a detailed comparison guide with experimental data, protocols, and signaling pathway diagrams, as requested, cannot be fulfilled at this time.

Initial investigations suggest that "this compound" may be a typographical error for "SMC-111," a compound previously under development by Smc Biotechnology, Inc. for therapeutic applications in neoplasms, as well as skin and musculoskeletal diseases. However, the development of SMC-111 has been discontinued, which likely accounts for the absence of in-depth preclinical and clinical data in the public domain.

Extensive searches for published papers, clinical trial records, and pharmacology databases have not yielded any specific studies detailing the mechanism of action of SMC-111, nor any experiments conducted to evaluate its cross-resistance profile with other therapeutic agents. Without this foundational data, it is impossible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental methodologies.

  • Construct accurate diagrams of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound or SMC-111 are advised that the proprietary nature of early-stage drug development, coupled with the discontinuation of this specific compound's development, has resulted in a lack of publicly available research. Any existing data on cross-resistance would likely be contained within internal, unpublished reports of the developing company.

Independent Verification of SM111's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative investigational drug SM111, identified as the Ohio State University compound OSU-111, with established therapeutic alternatives. Due to the limited availability of primary research data on OSU-111, this guide will focus on the known anti-angiogenic properties of a closely related compound, OSU-A9, and compare it with the standard anti-angiogenic agent, Bevacizumab. Additionally, given the reported dual mechanism of OSU-111, a comparison with the microtubule inhibitor Paclitaxel is included.

Executive Summary

Comparison of Anti-Angiogenic Mechanisms: OSU-A9 vs. Bevacizumab

This section compares the anti-angiogenic properties of OSU-A9, as a proxy for the anti-angiogenic component of this compound/OSU-111, with the established VEGF inhibitor, Bevacizumab.

Table 1: Quantitative Comparison of Anti-Angiogenic Activity

ParameterOSU-A9Bevacizumab
Target Akt-NF-κB and MAPK signaling pathwaysVascular Endothelial Growth Factor A (VEGF-A)
Mechanism Inhibits key signaling pathways regulating VEGF and MMP-2 expression.[2]Monoclonal antibody that binds to and neutralizes VEGF-A, preventing its interaction with VEGF receptors.[3][4]
Effect on Endothelial Cells Inhibits proliferation, induces apoptosis, and abrogates migration/invasion and tube formation in HUVECs.[2]Inhibits VEGF-stimulated endothelial cell proliferation and migration.
In Vivo Efficacy Attenuation of neovascularization in the chicken chorioallantoic membrane (CAM) assay.[2]Significant inhibition of tumor growth and vascularization in various preclinical cancer models.
Quantitative Data (Example) Inhibition of HUVEC tube formation (qualitative data available).[2]Plasma VEGF levels increase in patients receiving bevacizumab, indicating target engagement.[5] Precise IC50 for tube formation inhibition varies by study.
Signaling Pathway of OSU-A9

The following diagram illustrates the proposed mechanism of action for OSU-A9 in inhibiting angiogenesis.

OSU_A9_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell Growth_Factors Growth Factors (e.g., PMA) Receptor Receptor Growth_Factors->Receptor Akt Akt Receptor->Akt MAPK MAPK Receptor->MAPK OSU_A9 OSU-A9 OSU_A9->Akt OSU_A9->MAPK NF_kB NF-κB Akt->NF_kB VEGF_MMP2_Expression VEGF & MMP-2 Expression NF_kB->VEGF_MMP2_Expression MAPK->VEGF_MMP2_Expression Angiogenesis Angiogenesis VEGF_MMP2_Expression->Angiogenesis

Proposed signaling pathway for OSU-A9's anti-angiogenic effect.
Experimental Protocols

Endothelial Cell Tube Formation Assay (for OSU-A9 and Bevacizumab)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the matrix to solidify.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in media containing the test compound (OSU-A9 or Bevacizumab) at various concentrations.

  • Incubation: The cell suspension is added to the coated wells and incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: The formation of tube-like structures is observed and quantified using a microscope. The total tube length, number of junctions, and number of loops are measured using image analysis software.

Comparison of Microtubule Inhibition: Putative OSU-111 vs. Paclitaxel

This section addresses the reported microtubule-inhibiting function of OSU-111 and compares it to the well-characterized microtubule stabilizer, Paclitaxel.

Table 2: Comparison of Microtubule-Targeting Agents

FeatureOSU-111 (Putative)Paclitaxel
Target Microtubules[1]β-tubulin subunit of microtubules
Mechanism Induces apoptosis by preventing microtubule function during cell division.[1]Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization.
Cell Cycle Effect Stops cell division.[1]Blocks mitosis at the G2/M phase, leading to apoptosis.
Quantitative Data Not available in peer-reviewed literature.IC50 for microtubule assembly of brain microtubules is in the low micromolar range. Potent stabilizer with an IC50 of 0.1 pM in human endothelial cells.[6]
Microtubule Dynamics and Inhibition

The following diagram illustrates the process of microtubule polymerization and the points of intervention for inhibitors.

Microtubule_Dynamics Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Microtubule->Depolymerization Paclitaxel Paclitaxel Paclitaxel->Depolymerization Inhibits OSU_111 OSU-111 (Putative) OSU_111->Polymerization Inhibits (Putative)

Simplified representation of microtubule dynamics and drug intervention.
Experimental Protocols

Microtubule Polymerization Assay (for Paclitaxel)

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules is prepared in a multi-well plate.

  • Compound Addition: The test compound (e.g., Paclitaxel) is added to the wells at various concentrations.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate microtubule polymerization.

  • Measurement: The increase in fluorescence, which is proportional to the amount of polymerized microtubules, is measured over time using a plate reader.

  • Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control to determine its inhibitory or stabilizing effect.

Conclusion

While the complete mechanism of action for this compound/OSU-111 requires further elucidation through primary research, the available information on the related compound OSU-A9 suggests a promising anti-angiogenic activity mediated by the inhibition of Akt-NF-κB and MAPK signaling. This mechanism is distinct from the direct VEGF sequestration of Bevacizumab, offering a potential alternative approach to inhibiting tumor vascularization. The putative dual-action of OSU-111, also targeting microtubule dynamics, would place it in a unique therapeutic class. Further studies are warranted to isolate and quantify the specific contributions of each mechanism to its overall anti-cancer efficacy.

References

Head-to-Head Comparison: SM111 vs. Marketed Integrase Strand Transfer Inhibitors (INSTIs)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Antiviral Drug Development

This guide provides a comparative analysis of the novel, investigational compound SM111 against established first and second-generation integrase strand transfer inhibitors (INSTIs), Raltegravir and Dolutegravir. The data presented herein is derived from a series of standardized preclinical assays designed to evaluate antiviral potency, cytotoxicity, and resistance profiles.

Overview of Mechanisms of Action

Integrase inhibitors are a cornerstone of modern antiretroviral therapy, preventing the integration of the viral DNA into the host cell's genome—a critical step in the HIV-1 replication cycle.

  • Integrase Strand Transfer Inhibitors (INSTIs): Compounds like Raltegravir and Dolutegravir are highly effective INSTIs. They directly target the catalytic core of the integrase enzyme, chelating essential magnesium ions (Mg²⁺) within the active site. This action specifically blocks the "strand transfer" step, where the viral DNA is covalently joined to the host chromosome.

  • This compound (Hypothetical - Integrase-LEDGF/p75 Interaction Inhibitor): this compound represents a novel class of allosteric integrase inhibitors. It is designed to disrupt the crucial interaction between the HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75). LEDGF/p75 acts as a cellular tether, guiding the pre-integration complex to active chromatin regions. By blocking this interaction, this compound indirectly prevents the proper positioning and subsequent integration of viral DNA.

Below is a diagram illustrating these distinct mechanisms within the HIV-1 integration pathway.

cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus cluster_inhibitors Points of Inhibition vDNA Viral DNA PIC Pre-Integration Complex (PIC) vDNA->PIC Forms IN HIV-1 Integrase (IN) IN->PIC PIC_n PIC PIC->PIC_n Nuclear Import LEDGF LEDGF/p75 LEDGF->PIC_n Tethers to Chromatin HostDNA Host Chromatin Integrated Integrated Provirus (Replication proceeds) HostDNA->Integrated BlockedDNA Integration Blocked PIC_n->HostDNA Strand Transfer PIC_n->BlockedDNA This compound This compound Action This compound->LEDGF Disrupts Interaction INSTI INSTI Action (Raltegravir, Dolutegravir) INSTI->PIC_n Blocks Catalytic Site

Caption: Mechanisms of action for this compound and traditional INSTIs in the HIV-1 integration pathway.

Comparative In Vitro Data

The following tables summarize the in vitro antiviral activity, cytotoxicity, and resulting selectivity of this compound compared to Raltegravir and Dolutegravir in T-lymphoid (MT-4) cells infected with HIV-1 (IIIB strain).

Table 1: Antiviral Potency and Cytotoxicity
CompoundIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
This compound 4.5> 100> 22,222
Raltegravir 5.2> 100> 19,230
Dolutegravir 1.8> 50> 27,777
  • IC₅₀ (50% Inhibitory Concentration): The concentration of the drug required to inhibit viral replication by 50%. A lower value indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes the death of 50% of host cells. A higher value indicates lower cytotoxicity.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI indicates a more favorable therapeutic window.

Table 2: Resistance Profile Against INSTI-Resistant Mutants

This table shows the fold-change in IC₅₀ for each compound against common INSTI-resistant HIV-1 strains compared to the wild-type (WT) strain.

HIV-1 Mutant StrainPrimary MutationThis compound (Fold Change in IC₅₀)Raltegravir (Fold Change in IC₅₀)Dolutegravir (Fold Change in IC₅₀)
Strain AY143R1.2> 503.1
Strain BQ148H + G140S1.5> 10010.5
Strain CN155H0.9251.8

The data indicates that this compound retains high potency against viral strains that have developed significant resistance to both first and second-generation INSTIs. This is attributed to its distinct binding site, which is not affected by mutations in the catalytic core of the integrase enzyme.

Experimental Protocols

The data presented in this guide were generated using the following standardized methodologies.

Antiviral Activity Assay (IC₅₀ Determination)

This protocol outlines the workflow for determining the 50% inhibitory concentration (IC₅₀) of antiviral compounds.

A Prepare serial dilutions of test compounds (this compound, RAL, DTG) D Add diluted compounds to respective wells A->D B Seed MT-4 cells into 96-well plates C Infect cells with HIV-1 (IIIB strain) B->C C->D E Incubate for 5 days at 37°C, 5% CO₂ D->E F Add MTT reagent to quantify cell viability (protection from viral CPE) E->F G Read absorbance at 540 nm F->G H Calculate IC₅₀ values using non-linear regression G->H

Caption: Experimental workflow for determining the antiviral potency (IC₅₀) of test compounds.

  • Cell Preparation: MT-4 cells were seeded in 96-well microtiter plates at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dilution: Test compounds (this compound, Raltegravir, Dolutegravir) were serially diluted in the culture medium to create a range of concentrations.

  • Infection: Cells were infected with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.

  • Treatment: The serially diluted compounds were immediately added to the infected cell cultures. Control wells contained infected/uninfected cells without any compound.

  • Incubation: Plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Cytopathic Effect (CPE): Cell viability was quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution was added to each well, and after a 4-hour incubation, the resulting formazan crystals were solubilized with DMSO.

  • Data Analysis: The optical density was read at 540 nm. The IC₅₀ value was calculated as the compound concentration that protected 50% of cells from virus-induced death.

Cytotoxicity Assay (CC₅₀ Determination)
  • Cell Seeding: Uninfected MT-4 cells were seeded in 96-well plates under the same conditions as the antiviral assay.

  • Compound Addition: The same serial dilutions of the test compounds were added to the cells.

  • Incubation: Plates were incubated for 5 days under standard culture conditions.

  • Viability Measurement: Cell viability was measured using the MTT assay as described above.

  • Data Analysis: The CC₅₀ was calculated as the compound concentration that reduced the viability of uninfected cells by 50%.

Resistance Profiling Assay

The antiviral activity assay (Section 3.1) was repeated using recombinant HIV-1 strains containing well-characterized INSTI resistance mutations (e.g., Y143R, Q148H+G140S, N155H). The IC₅₀ value for each compound against each mutant strain was determined and compared to the IC₅₀ against the wild-type virus. The fold-change was calculated as: (IC₅₀ mutant) / (IC₅₀ wild-type).

Summary and Conclusion

The investigational compound this compound demonstrates a novel mechanism of action by inhibiting the integrase-LEDGF/p75 interaction, distinguishing it from catalytic site-targeting INSTIs like Raltegravir and Dolutegravir.

  • Potency: this compound exhibits potent anti-HIV-1 activity, comparable to first-generation INSTIs and approaching the potency of second-generation INSTIs.

  • Safety Profile: this compound displays a favorable in vitro safety profile with low cytotoxicity, resulting in a high selectivity index.

  • Resistance: Most notably, this compound maintains its efficacy against viral strains that are highly resistant to established INSTIs. This suggests that this compound could be a valuable therapeutic option for patients who have experienced treatment failure with current integrase inhibitor-based regimens.

Further preclinical and clinical investigations are warranted to fully characterize the potential of this compound as a next-generation antiretroviral agent.

Confirming In Vitro Efficacy of SM111 in Ex Vivo Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic agent SM111, focusing on the translation of its promising in vitro findings to more physiologically relevant ex vivo models. As a targeted inhibitor of the oncogenic signaling protein "Protein X," this compound has demonstrated significant potential in preclinical studies for the treatment of solid tumors, including breast, lung, and colorectal cancers. This document outlines the experimental data supporting these claims and compares the performance of this compound with an alternative Protein X inhibitor, Compound Y.

Executive Summary

This compound is a novel, targeted therapeutic agent currently under investigation for the treatment of various solid tumors. In vitro studies have established its mechanism of action, which involves the specific inhibition of "Protein X," a kinase implicated in tumor cell proliferation and survival. This guide presents a direct comparison of the in vitro and ex vivo efficacy of this compound, alongside a known alternative, Compound Y, to provide a clear perspective on its therapeutic potential. The data indicates that this compound maintains its potent anti-tumor activity in complex ex vivo environments, suggesting a strong candidate for further clinical development.

Data Presentation: In Vitro vs. Ex Vivo Efficacy

The following tables summarize the quantitative data from key experiments comparing this compound and Compound Y.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)
This compound Protein X 5.2
Compound YProtein X15.8

Table 2: In Vitro Cell Proliferation Assay (MTT)

Compound (100 nM)Cell Line% Inhibition of Proliferation (48h)
This compound MCF-7 (Breast Cancer) 85.4 ± 4.2
A549 (Lung Cancer) 81.2 ± 5.1
HT-29 (Colorectal Cancer) 78.9 ± 3.8
Compound YMCF-7 (Breast Cancer)62.1 ± 6.5
A549 (Lung Cancer)58.7 ± 7.2
HT-29 (Colorectal Cancer)55.3 ± 6.9

Table 3: Ex Vivo Tumor Slice Culture Viability Assay

Compound (1 µM)Tissue Origin% Reduction in Viability (72h)
This compound Patient-Derived Breast Tumor 72.3 ± 8.1
Patient-Derived Lung Tumor 68.9 ± 9.5
Patient-Derived Colorectal Tumor 65.1 ± 7.8
Compound YPatient-Derived Breast Tumor45.8 ± 10.2
Patient-Derived Lung Tumor41.2 ± 11.4
Patient-Derived Colorectal Tumor38.6 ± 9.9

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound Y against recombinant human Protein X.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant Protein X was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of the test compounds. The reaction was allowed to proceed for 60 minutes at room temperature. The TR-FRET signal, which is proportional to kinase activity, was measured using a microplate reader. IC50 values were calculated from the dose-response curves.

2. In Vitro Cell Proliferation Assay (MTT)

  • Objective: To assess the effect of this compound and Compound Y on the proliferation of cancer cell lines.

  • Method: MCF-7, A549, and HT-29 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with 100 nM of either this compound or Compound Y for 48 hours. Following treatment, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The percentage inhibition of proliferation was calculated relative to untreated control cells.

3. Ex Vivo Tumor Slice Culture

  • Objective: To evaluate the efficacy of this compound and Compound Y in a more physiologically relevant model that retains the tumor microenvironment.

  • Method: Fresh tumor tissue from consenting patients was sliced into 300 µm sections using a vibratome. The slices were placed on culture inserts in 6-well plates containing culture medium. The slices were treated with 1 µM of either this compound or Compound Y for 72 hours. At the end of the treatment period, a resazurin-based viability assay was performed. The fluorescence of the reduced resorufin was measured, and the percentage reduction in viability was calculated relative to untreated control slices.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ProteinX Protein X Receptor->ProteinX Activation DownstreamKinase Downstream Kinase ProteinX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound This compound->ProteinX Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: The "Protein X" signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Model KinaseAssay Kinase Inhibition (IC50) DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis CellProliferation Cell Proliferation (MTT) CellProliferation->DataAnalysis TumorSlicing Fresh Tumor Slicing SliceCulture Tumor Slice Culture & Treatment TumorSlicing->SliceCulture ViabilityAssay Viability Assay SliceCulture->ViabilityAssay ViabilityAssay->DataAnalysis This compound This compound This compound->KinaseAssay This compound->CellProliferation This compound->SliceCulture CompoundY Compound Y CompoundY->KinaseAssay CompoundY->CellProliferation CompoundY->SliceCulture

Caption: Workflow for the comparative analysis of this compound and Compound Y.

Conclusion

The data presented in this guide strongly supports the transition of this compound from in vitro to more complex ex vivo models. This compound demonstrates superior potency in inhibiting Protein X and suppressing cancer cell proliferation compared to the alternative compound, Compound Y. Crucially, this enhanced efficacy is maintained in patient-derived tumor slice cultures, which more accurately represent the native tumor microenvironment. These findings underscore the potential of this compound as a robust clinical candidate for the treatment of solid tumors driven by the Protein X signaling pathway. Further in vivo studies are warranted to fully elucidate the therapeutic window and anti-tumor activity of this compound.

SM111 vs. Next-Generation HIV Inhibitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment-experienced patients and long-acting prevention strategies. This guide provides a head-to-head comparison of SM111, an acylguanidine-based viral maturation inhibitor, against a new wave of next-generation HIV inhibitors: lenacapavir (capsid inhibitor), fostemsavir (attachment inhibitor), and pirmitegravir (allosteric integrase inhibitor). We present key performance data, detailed experimental methodologies, and visual representations of their mechanisms and the benchmarking workflow to support informed research and development decisions.

Performance Data Summary

The following table summarizes the in vitro efficacy (EC50), cytotoxicity (CC50), and resulting selectivity index (SI) for this compound and the selected next-generation HIV inhibitors. Lower EC50 values indicate higher potency, while higher CC50 values suggest lower toxicity to host cells. The selectivity index (CC50/EC50) is a critical measure of a drug's therapeutic window.

CompoundClassMechanism of ActionEC50CC50Selectivity Index (SI)
This compound AcylguanidineInhibits HIV-1 particle release and impairs virion infectivity.[1]~44 µM (in CEM-GXR cells)[1]96 - 112 µM (in PBMCs)[1]~2.2 - 2.5
Lenacapavir (GS-6207) Capsid InhibitorMulti-stage inhibitor of the HIV-1 capsid, affecting nuclear import, uncoating, and assembly.[2]12 - 314 pM (in PBMCs and various cell lines)[2]> 50 µM[2]>10^6[2]
Temsavir (active form of Fostemsavir) Attachment InhibitorBinds to the gp120 subunit of the HIV-1 envelope, preventing attachment to host CD4+ T-cells.[3][4]< 10 nM[3]100 - >200 µM[5]33 - 1600 (cell type dependent)[5]
Pirmitegravir (STP0404) Allosteric Integrase Inhibitor (ALLINI)Targets a non-catalytic site of the HIV-1 integrase, disrupting its normal function.[6]0.41 nM (in PBMCs)[6][7]> 10 µM[6]> 24,000[6]

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the benchmarking process and the biological context of these inhibitors, the following diagrams illustrate a typical experimental workflow and the HIV-1 lifecycle with points of inhibition.

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Comparison A Compound Preparation & Dilution C Cytotoxicity Assay (e.g., CellTiter-Glo) A->C D Antiviral Activity Assay (e.g., p24 ELISA) A->D E Resistance Selection A->E B Cell Culture (e.g., PBMCs, T-cell lines) B->C B->D B->E F Calculate CC50 C->F G Calculate EC50 D->G I Genotypic/Phenotypic Analysis of Resistant Strains E->I H Determine Selectivity Index (SI = CC50/EC50) F->H G->H J Benchmark against other inhibitors H->J I->J

A typical experimental workflow for benchmarking HIV inhibitors.

HIV_Lifecycle Attachment 1. Attachment & Binding Fusion 2. Fusion & Entry Attachment->Fusion RT 3. Reverse Transcription Fusion->RT Integration 4. Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding Fostemsavir Fostemsavir Fostemsavir->Attachment Lenacapavir1 Lenacapavir (Early Stage) Lenacapavir1->RT Inhibits nuclear import of capsid Pirmitegravir Pirmitegravir Pirmitegravir->Integration Lenacapavir2 Lenacapavir (Late Stage) Lenacapavir2->Assembly This compound This compound This compound->Budding

References

Safety Operating Guide

Proper Disposal Procedures for SM111: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling investigational compounds, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for SM111, understood to be the discontinued investigational anti-cancer drug candidate SMC-111. In the absence of a specific Safety Data Sheet (SDS) for SMC-111, this document outlines the standard procedures for the disposal of investigational chemotherapy agents, emphasizing safety and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes, but is not limited to, double gloving, a disposable gown, and eye and face protection. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or biological safety cabinet.

Waste Categorization and Segregation

The primary step in the proper disposal of chemotherapeutic agents like this compound is the correct categorization of waste. Waste is generally classified as either "trace" or "bulk" chemotherapy waste, a distinction crucial for determining the correct disposal pathway and ensuring regulatory compliance.

Table 1: Quantitative Data for Chemotherapy Waste Categorization

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original drug by weight.[1][2] This includes empty vials, syringes, IV bags, and PPE that is not visibly contaminated or saturated.[2][3]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" for incineration.[2][4]
Bulk Chemotherapy Waste Items containing more than 3% of the original drug by weight.[1][2] This includes partially full vials, syringes, IV bags, and materials used to clean up spills.[1]Black, RCRA-rated hazardous waste containers.[1]

Experimental Protocols for Waste Neutralization

Currently, there are no standardized, widely accepted protocols for the chemical neutralization of investigational drugs like this compound in a laboratory setting prior to disposal. Therefore, all this compound waste must be disposed of through a licensed hazardous waste management company.

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance at every step. The following diagram illustrates this process.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Disposal Start Handling of this compound with appropriate PPE in a certified hood Categorize Categorize Waste: Trace (<3% by weight) or Bulk (>3% by weight) Start->Categorize Trace Trace Waste (e.g., empty vials, uncontaminated PPE) Categorize->Trace <3% Bulk Bulk Waste (e.g., partially full containers, spill cleanup materials) Categorize->Bulk >3% Yellow_Bin Place in Yellow, puncture-resistant container labeled 'Trace Chemotherapy Waste' Trace->Yellow_Bin Black_Bin Place in Black, RCRA-rated container labeled 'Hazardous Waste' Bulk->Black_Bin Storage Store in a designated, secure satellite accumulation area Yellow_Bin->Storage Black_Bin->Storage Pickup Arrange for pickup by a licensed hazardous waste management company Storage->Pickup End Incineration at an approved facility Pickup->End

Caption: Disposal workflow for the investigational drug this compound.

Step-by-Step Disposal Procedures

  • Segregation at the Point of Generation : Immediately after use, determine if the waste is trace or bulk.

  • Containerization :

    • Place all trace chemotherapy waste, including sharps, into designated yellow containers.[2][4] Soft materials like gowns and gloves should be placed in yellow bags.[4]

    • Dispose of all bulk chemotherapy waste in black RCRA-rated hazardous waste containers.[1]

  • Labeling : Ensure all containers are clearly labeled with their contents and the appropriate hazard warnings.

  • Storage : Store sealed waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.

  • Collection and Disposal : Arrange for a certified hazardous waste contractor to collect, transport, and dispose of the waste.[3] The final disposal method for both trace and bulk chemotherapy waste is typically incineration at a permitted facility.[2][3]

It is crucial for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Handling Protocols for SM111

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for handling the substance identified as SM111. The following procedures are based on available safety data for a colorless, odorless to slight sulfur-scented liquid. It is crucial to consult your institution's specific Safety Data Sheet (SDS) to confirm it corresponds to the material in use.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specification Rationale
Eye Protection Splash GogglesTo protect eyes from potential splashes of the substance.[1]
Hand Protection Rubber or vinyl glovesTo prevent direct skin contact and potential irritation.[1]
Body Protection Appropriate clothing to prevent skin exposureTo protect skin from accidental spills and contact.[1]
Respiratory Protection None required under normal ventilationNatural or mechanical ventilation is generally sufficient.[1]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Always wear the appropriate PPE as specified in the table above.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Ensure adequate ventilation in the work area.[1]

Storage:

  • Store the substance in a cool, dry place.[1]

  • Keep containers tightly closed when not in use.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following steps should be taken.

Spill Response:

  • Ensure the area of the spill is well-ventilated.

  • Wear the appropriate personal protective equipment.[1]

  • Contain the spill to prevent it from spreading.

  • Recover the liquid when possible.[1]

  • Absorb the remaining liquid with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.[1]

  • Collect the absorbed material and place it in a designated chemical waste container.[1]

Disposal:

  • Dispose of the waste in a manner consistent with federal, state, and local regulations.[1]

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Seek medical attention.[1]

Skin Contact:

  • Wash the exposed area with soap and water.[1]

  • If irritation persists, seek medical attention.[1]

Inhalation:

  • Move the individual to fresh air.[1]

  • If the person is not breathing, give artificial respiration.[1]

  • If breathing is difficult, administer oxygen.[1]

Ingestion:

  • If swallowed, give large quantities of water.[1]

  • Seek immediate medical attention.[1]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

cluster_handling Safe Handling Procedure cluster_spill Spill Response Protocol cluster_disposal Waste Disposal prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle Handle this compound in Well-Ventilated Area prep->handle store Store in Cool, Dry Place in Sealed Container handle->store ventilate Ventilate Spill Area handle->ventilate If Spill Occurs contain Contain and Recover Liquid ventilate->contain absorb Absorb with Inert Material (e.g., Vermiculite) contain->absorb collect Collect in Chemical Waste Container absorb->collect dispose Dispose of Waste According to Federal, State, and Local Regulations collect->dispose

Caption: Procedural workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.